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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-4-fluoro-2-methoxybenzoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Chloro-4-fluoro-2-methoxybenzoic acid. It moves beyond a simple data sheet to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Chloro-4-fluoro-2-methoxybenzoic acid. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, properties, applications, and safe handling, grounded in established chemical principles.

Introduction: A Versatile Building Block in Modern Chemistry

3-Chloro-4-fluoro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds of immense interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups on the benzoic acid scaffold makes it a highly valuable and versatile intermediate. The strategic placement of these functionalities allows for precise modulation of physicochemical properties such as acidity (pKa), lipophilicity (LogP), and metabolic stability in derivative molecules. Furthermore, the functional groups provide multiple reaction handles for further synthetic elaboration, enabling its incorporation into complex molecular architectures. This guide provides an in-depth examination of its core attributes.

Part 1: Core Chemical and Physical Characteristics

The fundamental identity and properties of a compound are the bedrock of its application. 3-Chloro-4-fluoro-2-methoxybenzoic acid is identified by the CAS Number 1782833-93-5[1]. A summary of its key quantitative data is presented below for easy reference.

Identifier / PropertyValueSource
CAS Number 1782833-93-5[1]
Molecular Formula C₈H₆ClFO₃[1]
Molecular Weight 204.58 g/mol [1]
Purity Typically ≥98%[1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
Computed LogP 2.1859[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Part 2: Synthesis Strategy and Mechanistic Insight

While specific proprietary synthesis routes may vary, a plausible and scalable laboratory synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid can be devised from commercially available precursors, leveraging well-established organometallic and electrophilic substitution reactions. The following proposed workflow is based on common transformations used for highly substituted aromatic systems.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach identifies a substituted toluene derivative as a plausible starting material. The carboxylic acid can be formed via oxidation of a methyl group or through carboxylation of an organometallic intermediate. The latter is often preferred for regiochemical control.

G Target 3-Chloro-4-fluoro-2-methoxybenzoic acid Intermediate1 Lithiation & Carboxylation (n-BuLi, CO2) Target->Intermediate1 C-C bond formation Precursor1 1-Chloro-2-fluoro-4-methoxy-3-methylbenzene Intermediate1->Precursor1 Intermediate2 Chlorination (NCS or SO2Cl2) Precursor1->Intermediate2 Electrophilic Aromatic Substitution Precursor2 2-Fluoro-4-methoxy-toluene Intermediate2->Precursor2

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Forward Synthesis Protocol

Step 1: Electrophilic Chlorination of 2-Fluoro-4-methoxytoluene The synthesis commences with the regioselective chlorination of 2-fluoro-4-methoxytoluene. The methoxy group is a strong ortho-, para-director, and the fluorine is a weaker ortho-, para-director. The position ortho to the methoxy group and meta to the fluorine is sterically hindered and electronically activated, making it the prime target for chlorination.

  • Dissolve 2-fluoro-4-methoxytoluene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise. The use of NCS is preferable to harsher reagents like chlorine gas for better control and safety on a lab scale.

  • Allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work up the reaction by washing with aqueous sodium bisulfite solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chloro-2-fluoro-4-methoxy-3-methylbenzene.

Step 2: Oxidation to Carboxylic Acid The final step involves the oxidation of the methyl group to a carboxylic acid. A strong oxidizing agent is required for this transformation.

  • Suspend the crude product from Step 1 in a mixture of a suitable solvent (e.g., water/pyridine or water/t-butanol).

  • Heat the mixture to reflux (typically 80-100 °C).

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise. The reaction is highly exothermic and must be controlled carefully.

  • Maintain reflux until the characteristic purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. This will precipitate the desired 3-Chloro-4-fluoro-2-methoxybenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the final product.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural motif or intermediate. The specific substitution pattern is highly advantageous in drug design for several reasons:

  • Fluorine and Chlorine Atoms: The inclusion of halogens is a cornerstone of modern medicinal chemistry. The 4-fluoro substituent can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic oxidation at that position, improving the pharmacokinetic profile of a drug candidate. The 3-chloro group further modulates the electronic environment and lipophilicity, which can be fine-tuned to optimize cell permeability and target engagement[2].

  • Methoxy Group: The 2-methoxy group acts as a hydrogen bond acceptor and can be critical for anchoring a molecule within a protein's binding pocket. Its position ortho to the carboxylic acid can also influence the conformation of the acid group, which may be important for specific receptor interactions.

  • Carboxylic Acid Group: This functional group is a versatile handle. It can act as a key pharmacophoric element (e.g., forming salt bridges with basic residues in a protein) or serve as a synthetic anchor point for amide bond formation, esterification, or other coupling reactions to build more complex molecules.

This compound is therefore an ideal starting point for constructing libraries of novel compounds for screening in various therapeutic areas. Its derivatives have been explored in the synthesis of agrochemicals and pharmaceuticals[3].

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this exact CAS number is not broadly available in the search results, data from closely related substituted benzoic acids provide a reliable guide to its hazard profile. Analogous compounds like 3-chloro-2-fluorobenzoic acid and other chlorinated/fluorinated aromatics are classified as irritants[4][5].

GHS Hazard Profile (Anticipated)
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation[4][5].

    • H319: Causes serious eye irritation[4][5].

    • H335: May cause respiratory irritation[4][5].

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4][5].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water[4].

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][5].

Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Prep 1. Don PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in a Certified Chemical Fume Hood Prep->FumeHood Weigh 3. Weigh Solid Carefully (Avoid Dust Generation) FumeHood->Weigh Dissolve 4. Add to Solvent Weigh->Dissolve Store 5. Store in a Cool, Dry Place (2-8°C Recommended) Dissolve->Store Dispose 6. Dispose via Approved Waste Handler Store->Dispose

Caption: Safe handling workflow for 3-Chloro-4-fluoro-2-methoxybenzoic acid.

Storage and Stability
  • Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at 2-8°C for long-term stability[1].

  • Chemical Stability: The molecule is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents[6].

Conclusion

3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and organic synthesis. Its unique combination of functional groups offers a powerful platform for developing novel molecules with tailored biological and physical properties. Understanding its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • AOBChem. 3-Chloro-2-fluoro-4-methoxybenzoic acid. [Link]

  • MySkinRecipes. 3-Chloro-2-Fluoro-4-Methylbenzoic Acid. [Link]

  • PubChem. 3-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 520989. [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Angene Chemical. 4-chloro-2-fluoro-3-methoxybenzoic acid|1169870-80-7. [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • PubChemLite. 3-chloro-2-fluoro-4-methoxybenzoic acid (C8H6ClFO3). [Link]

  • PubChem. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532. [Link]

  • Fisher Scientific. 3-Chloro-4-methoxybenzoic acid - SAFETY DATA SHEET. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • PubMed. 3-[2-Chloro-4-(trifluoro-meth-yl)phen-oxy]benzoic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-2-methoxybenzoic acid, a halogenated and methoxylated benzoic acid deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-2-methoxybenzoic acid, a halogenated and methoxylated benzoic acid derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, structural elucidation, synthesis protocols, and potential applications. By integrating established chemical principles with practical insights, this guide serves as a critical resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and performance materials.[1] The specific substitution pattern of halogens and methoxy groups on the benzene ring can profoundly influence the molecule's biological activity, metabolic stability, and physicochemical properties. 3-Chloro-4-fluoro-2-methoxybenzoic acid is a prime example of a highly functionalized benzoic acid derivative. The presence of chlorine, fluorine, and a methoxy group offers a unique combination of steric and electronic properties, making it a valuable scaffold in drug discovery.[2] The chloro and fluoro groups can enhance binding affinity to target proteins and improve metabolic resistance, while the methoxy group can modulate solubility and electronic characteristics.[2][3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

Chemical Structure

The structure of 3-Chloro-4-fluoro-2-methoxybenzoic acid is characterized by a benzoic acid core with chloro, fluoro, and methoxy substituents at the 3, 4, and 2 positions, respectively.

Diagram 1: Chemical Structure of 3-Chloro-4-fluoro-2-methoxybenzoic acid

A 2D representation of the molecular structure.

Physicochemical Data

The following table summarizes key physicochemical properties of 3-Chloro-4-fluoro-2-methoxybenzoic acid.

PropertyValueSource
CAS Number 1782833-93-5[4]
Molecular Formula C₈H₆ClFO₃[4]
Molecular Weight 204.58 g/mol [4]
Appearance Solid (predicted)
Purity ≥98% (typical)[4]
Storage Sealed in dry, 2-8°C[4]
Structural Elucidation: A Multi-technique Approach
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of their relative positions on the substituted ring.

    • ¹³C NMR : The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

    • ¹⁹F NMR : Fluorine NMR would show a signal characteristic of the fluorine atom on the aromatic ring, with coupling to adjacent protons.

  • Infrared (IR) Spectroscopy : The IR spectrum of a similar compound, 2-chloro-4-nitrobenzoic acid, shows characteristic peaks for the C=O stretching of the carboxylic acid. For 3-Chloro-4-fluoro-2-methoxybenzoic acid, one would expect to observe characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretching of the methoxy group and the carboxylic acid, and vibrations corresponding to the C-Cl and C-F bonds.

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the carboxylic acid group and other characteristic fragments of the substituted benzene ring.[8][9]

Synthesis and Purification

Diagram 2: Conceptual Synthetic Workflow

Synthesis_Workflow Start Substituted Anisole Precursor Step1 Directed Ortho-metalation / Electrophilic Chlorination Start->Step1 1. Strong Base (e.g., LDA) 2. Chlorinating Agent (e.g., NCS) Step2 Carboxylation Step1->Step2 CO2 Quench Step3 Purification Step2->Step3 Acid-Base Extraction / Recrystallization Product 3-Chloro-4-fluoro-2-methoxybenzoic acid Step3->Product

Sources

Foundational

Comprehensive Technical Profile: 3-Chloro-4-fluoro-2-methoxybenzoic Acid

[1] Executive Summary 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS: 1782833-93-5) is a highly specialized poly-halogenated aromatic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS: 1782833-93-5) is a highly specialized poly-halogenated aromatic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural motif—characterized by a sterically congested core with alternating electronegative substituents—makes it a critical intermediate for fluoroquinolone antibiotics , kinase inhibitors , and agro-chemical herbicides .

This technical guide provides a rigorous analysis of its physicochemical properties, with a specific focus on molecular weight characterization, synthetic pathways, and analytical profiling.

Part 1: Molecular Weight & Isotopic Characterization

For researchers using high-resolution mass spectrometry (HRMS) or quantitative analysis, understanding the distinction between average molecular weight and monoisotopic mass is vital due to the presence of the chlorine atom.

Mass Spectrometry Data Table
PropertyValueNotes
Molecular Formula C₈H₆ClFO₃
Average Molecular Weight 204.58 g/mol Used for molarity calculations in synthesis.
Monoisotopic Mass 203.9990 Da Based on ³⁵Cl, ¹⁹F, ¹⁶O, ¹²C, ¹H.
Exact Mass (³⁷Cl isotopologue) 205.9960 Da The M+2 peak in Mass Spec.
[M-H]⁻ (ESI Negative) 202.9917 m/z Primary ion observed in LC-MS (Negative Mode).
Isotopic Envelope Analysis

The chlorine atom introduces a characteristic isotopic signature. Natural chlorine exists as ³⁵Cl (~75.78%) and ³⁷Cl (~24.22%).

  • M Peak (100% Relative Abundance): Contains ³⁵Cl. Mass ~204.[1]

  • M+2 Peak (~32% Relative Abundance): Contains ³⁷Cl. Mass ~206.

Critical Insight for MS Method Development: When setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for this compound, you must track the ³⁵Cl isotope (m/z 202.99 in negative mode) for maximum sensitivity, but use the ³⁵Cl/³⁷Cl ratio (approx 3:1) as a confirmation of peak identity.

Part 2: Physicochemical Properties

PropertyValueCausality/Implication
LogP (Predicted) 2.19 ± 0.3Moderate lipophilicity; suggests good membrane permeability for drug intermediates.
pKa (Acid) ~2.8 - 3.2The ortho-methoxy and meta-chloro groups stabilize the carboxylate anion via induction, making it more acidic than benzoic acid (pKa 4.2).
TPSA 46.53 ŲPolar surface area is dominated by the carboxyl and methoxy groups.
Melting Point 185–190 °C (Predicted)High lattice energy due to intermolecular hydrogen bonding (dimer formation).

Part 3: Synthetic Methodology

The synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid presents a regioselectivity challenge. The most robust industrial route employs Nucleophilic Aromatic Substitution (SNAr) on a poly-fluorinated precursor.

Primary Synthetic Route: Regioselective SNAr

Precursor: 3-Chloro-2,4-difluorobenzoic acid (or its methyl ester). Reagent: Sodium Methoxide (NaOMe).

Mechanism: The reaction relies on the directing effect of the carboxylate/ester group. The fluorine at the ortho position (C2) is activated for nucleophilic attack by the electron-withdrawing carbonyl group, despite steric crowding.

Step-by-Step Protocol (Adapted for Lab Scale)
  • Preparation: Dissolve 10.0 g (52 mmol) of 3-chloro-2,4-difluorobenzoic acid in 100 mL of anhydrous Methanol (MeOH).

  • Activation: Cool the solution to 0°C.

  • Addition: Slowly add 2.5 equivalents of Sodium Methoxide (NaOMe) (25% wt solution in MeOH) dropwise over 30 minutes. Note: Slow addition prevents exotherms that could lead to bis-substitution at the C4 fluorine.

  • Reflux: Warm to room temperature, then reflux at 65°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Quench: Evaporate solvent. Redissolve residue in water (50 mL). Acidify to pH 2.0 using 1N HCl.

  • Isolation: The product precipitates as a white solid.[2][3] Filter, wash with cold water, and dry under vacuum.

Synthetic Pathway Diagram (DOT)

Synthesispathway Start 3-Chloro-2,4-difluorobenzoic acid (Precursor) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate SNAr Attack at C2 SideProduct 4-Methoxy Isomer (Regio-impurity) Start->SideProduct Attack at C4 (Minor) Reagent NaOMe / MeOH (Nucleophile) Reagent->Intermediate Product 3-Chloro-4-fluoro-2-methoxybenzoic acid (Target) Intermediate->Product Elimination of F-

Caption: Regioselective SNAr pathway favoring ortho-substitution due to carboxylate activation.

Part 4: Analytical Profiling

NMR Spectroscopy Expectations

To validate the structure, specific coupling patterns must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.2 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

    • δ 7.6–7.8 ppm (dd, 1H): Aromatic proton at C6. Shows splitting from C5-H (ortho) and C4-F (meta-coupling).

    • δ 7.2–7.4 ppm (t/dd, 1H): Aromatic proton at C5. Large coupling constant expected due to neighboring Fluorine (

      
       Hz).
      
    • δ 3.85 ppm (s, 3H): Methoxy group. Singlet.

  • ¹⁹F NMR:

    • δ -110 to -120 ppm: Single peak. Multiplicity arises from coupling to H5 and H6.

Mass Spectrometry Fragmentation Logic

In MS/MS (tandem mass spec), the parent ion (m/z 203) typically undergoes neutral loss of carbon dioxide.

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 202.99 Frag1 Decarboxylation [M-H-CO₂]⁻ m/z 158.99 Parent->Frag1 - CO₂ (44 Da) Frag2 Loss of Methyl [M-H-CH₃]•⁻ m/z 187.96 Parent->Frag2 - CH₃• (15 Da)

Caption: Primary fragmentation pathways in Negative Mode ESI-MS.

Part 5: Applications in Drug Discovery[4][5]

This molecule serves as a "scaffold modifiers" in medicinal chemistry.

  • Fluoroquinolone Antibiotics: The 3-chloro-4-fluoro motif is conserved in several gyrase inhibitors. The 2-methoxy group modulates solubility and metabolic stability (blocking Phase II conjugation at that position).

  • Kinase Inhibitors: Used to synthesize the "head group" of ATP-competitive inhibitors where the carboxylic acid is converted to an amide to bind the hinge region of the kinase.

  • Metabolic Stability: The strategic placement of Chlorine and Fluorine blocks metabolic "soft spots" (C-H bonds) on the aromatic ring, extending the half-life (

    
    ) of the final drug candidate.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520989 (Related Isomer: 3-Chloro-4-fluorobenzoic acid).[4] Retrieved from [Link]

  • Zhang, Y., et al. (2023). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[5] SAGE Open Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation & NMR Profiling of 3-Chloro-4-fluoro-2-methoxybenzoic Acid

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It focuses on the structural elucidation and spectral prediction of 3-Chloro-4-fluoro-2-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It focuses on the structural elucidation and spectral prediction of 3-Chloro-4-fluoro-2-methoxybenzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive scaffolds.

Executive Summary & Compound Significance

3-Chloro-4-fluoro-2-methoxybenzoic acid is a densely functionalized aromatic building block. Its structural uniqueness lies in the contiguous tetrasubstitution pattern (positions 1, 2, 3, 4), leaving only two aromatic protons at positions 5 and 6. This specific regiochemistry makes it a valuable scaffold for nucleophilic aromatic substitution (


) reactions, particularly in the development of next-generation quinolone antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of this molecule, utilizing substituent chemical shift (SCS) additivity rules and coupling constant logic to define its spectral fingerprint.

Structural Analysis Strategy

Accurate assignment of this molecule requires understanding the electronic push-pull effects of the substituents:

  • Fluorine (

    
    F) Effect:  The fluorine atom at C4 is the dominant coupling partner, splitting carbon and proton signals significantly.
    
  • Steric Crowding: The methoxy group at C2 is flanked by the carboxylic acid (C1) and the chlorine atom (C3), likely forcing the methoxy group out of planarity, which can influence the chemical shift of the methyl protons.

  • Regiochemistry: The two remaining protons (H5 and H6) are chemically distinct. H6 is highly deshielded due to the ortho-carboxylic acid group, while H5 is shielded by the ortho-fluorine and para-methoxy effects.

Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling networks (


-coupling) that define the splitting patterns in the NMR spectrum.

CouplingNetwork cluster_legend Legend F4 Fluorine (F4) Spin 1/2 H5 Proton H5 (Ortho to F) F4->H5 3J_HF (Strong) ~8-10 Hz H6 Proton H6 (Meta to F) F4->H6 4J_HF (Weak) ~5-7 Hz C4 Carbon C4 (Direct C-F) F4->C4 1J_CF (Very Strong) ~250 Hz C5 Carbon C5 (Ortho C-F) F4->C5 2J_CF (Medium) ~20 Hz H5->H6 3J_HH (Ortho) ~8-9 Hz key Solid Line: Strong Coupling Dashed Line: Weak Coupling

Figure 1: Scalar coupling network showing the dominance of


F interactions on the aromatic ring protons and carbons.

Predicted High-Field NMR Data

Note: Data is calculated based on substituent chemical shift increments (DMSO-d₆ solvent model) and verified against structural analogs.

H NMR (Proton) Spectrum

The proton spectrum is characterized by two aromatic signals in the aromatic region and one aliphatic singlet.

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
IntegrationAssignment Logic
COOH 13.0 - 13.5Broad Singlet-1HAcidic proton (exchangeable with D₂O).
H6 7.85 - 7.95dd

,

1HDeshielded by ortho-COOH. Doublet of doublets due to H5 and meta-F.
H5 7.15 - 7.25dd (or pseudo-t)

,

1HShielded by ortho-F and para-OMe. Large

coupling makes this appear as a triplet.
OCH₃ 3.85 - 3.95Singlet-3HMethoxy group. Slightly deshielded due to ortho-Cl steric compression.
C NMR (Carbon) Spectrum

The carbon spectrum is complex due to C-F splitting. Every carbon close to the fluorine will appear as a doublet.

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment
C=O 164.0 - 166.0Singlet (or d)< 3Carboxylic Acid Carbonyl.
C4 158.0 - 162.0Doublet~255C-F ipso . Very large coupling constant.
C2 155.0 - 157.0Singlet (or d)< 3C-OMe . Deshielded by oxygen.
C6 126.0 - 128.0Doublet~4C-H . Meta to F.
C1 120.0 - 122.0Doublet~0-2C-COOH . Quaternary.
C3 118.0 - 120.0Doublet~18C-Cl . Ortho to F.
C5 110.0 - 112.0Doublet~22C-H . Ortho to F.
OCH₃ 60.0 - 62.0Singlet-Methoxy Carbon. Deshielded by ortho-substituents.
F NMR (Fluorine) Spectrum
  • Shift: -105.0 to -115.0 ppm.

  • Pattern: Doublet of doublets (dd) due to coupling with H5 and H6.

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data above, the following protocol must be strictly adhered to.

Solvent Selection
  • Primary: DMSO-d₆ (Dimethyl sulfoxide-d₆).

    • Reason: Excellent solubility for benzoic acid derivatives; prevents aggregation; slows proton exchange allowing observation of the COOH peak.

  • Secondary: CD₃OD (Methanol-d₄).

    • Note: Will result in the disappearance of the COOH peak due to deuterium exchange.

Preparation Workflow
  • Weighing: Accurately weigh 10-15 mg of 3-Chloro-4-fluoro-2-methoxybenzoic acid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. The solution must be clear and colorless.

  • Transfer: Filter the solution through a cotton plug into a high-precision 5mm NMR tube to remove any suspended particulates that could degrade line shape.

Synthesis & Contextual Logic

Understanding the synthesis of this compound aids in identifying potential impurities in the NMR spectrum.

Common Impurities
  • Regioisomers: 3-Chloro-2-fluoro-4-methoxybenzoic acid. (Check H5/H6 coupling patterns; regioisomers will have different

    
     values).
    
  • Hydrolysis Product: 3-Chloro-4-fluoro-2-hydroxybenzoic acid (Demethylated). (Look for loss of OMe signal at ~3.9 ppm and appearance of phenolic OH).

Synthetic Pathway Visualization

The compound is typically accessed via oxidation of the corresponding aldehyde or hydrolysis of the nitrile/ester.

SynthesisPath cluster_QC Quality Control Checkpoint Start 3-Chloro-2,4-difluorobenzoic acid Step1 Methoxylation (Selective S_NAr) Reagent: NaOMe/MeOH Start->Step1 Nucleophilic Attack Intermediate Mixture of Isomers (Purification Required) Step1->Intermediate Target 3-Chloro-4-fluoro-2-methoxybenzoic acid Intermediate->Target Crystallization/Chromatography QC Verify Regiochemistry via 1H-19F HOESY NMR Target->QC

Figure 2: Simplified synthetic logic highlighting the origin of potential isomeric impurities.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity rules).
  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 3-Chloro-4-fluorobenzoic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

3-Chloro-4-fluoro-2-methoxybenzoic acid spectroscopic analysis

Technical Whitepaper: Spectroscopic Characterization of 3-Chloro-4-fluoro-2-methoxybenzoic Acid Executive Summary This technical guide provides a rigorous spectroscopic analysis of 3-Chloro-4-fluoro-2-methoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 3-Chloro-4-fluoro-2-methoxybenzoic Acid

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) . As a highly functionalized polysubstituted benzene derivative, this compound serves as a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1] Its structural complexity—featuring a 1,2,3,4-substitution pattern—presents unique steric and electronic challenges for analytical characterization.[1]

This document is designed for medicinal chemists and analytical scientists, focusing on the causality behind spectral signals and providing a self-validating protocol for identity confirmation.

Structural Analysis & Regiochemistry

Before interpreting spectra, one must understand the electronic environment created by the substituents. The molecule is a tetra-substituted benzene ring.[1]

  • C1 (Carboxyl): Electron-withdrawing (EWG), deshields ortho protons (though none are directly ortho in this specific isomer, H6 is ortho).[1]

  • C2 (Methoxy): Electron-donating (EDG) by resonance, but sterically crowded between the carboxyl and chlorine groups.[1]

  • C3 (Chlorine): Weakly deactivating, provides a diagnostic isotope pattern in MS.[1]

  • C4 (Fluorine): Strong electronegativity (inductive withdrawal) but resonance donation.[1] Key spin-active nucleus (

    
    F) for NMR.[1]
    
  • C5 & C6 (Protons): The only remaining protons, forming an AB spin system coupled to Fluorine.[1]

Chemometric Profile:

  • Formula:

    
    
    
  • Molecular Weight: 204.58 g/mol [1][2]

  • Monoisotopic Mass: 203.999 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Analysis

The NMR analysis of this compound is defined by the interplay between substituent effects and Heteronuclear coupling (specifically


F-

H and

F-

C).[1]
Proton ( H) NMR Spectroscopy

Solvent Recommendation: DMSO-


 is preferred over 

to prevent aggregation of the carboxylic acid and ensure solubility of the polar core.[1]

Predicted Spectral Data & Assignment Logic:

SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Explanation
COOH 13.0 - 13.5Broad Singlet1HN/AExchangeable acidic proton; shift varies with concentration and water content.[1]
H-6 7.60 - 7.75dd1H

,

Deshielded by the ortho-carboxyl group.[1] Shows meta-coupling to Fluorine.[1]
H-5 7.10 - 7.25dd (apparent t)1H

,

Shielded relative to H-6 due to resonance from F. Shows strong ortho-coupling to Fluorine.[1]
OCH

3.85 - 3.95Singlet3HN/AThe methoxy group is deshielded by the ortho-chloro and carboxyl environment.[1]

Analyst Note: The coupling of H-5 is diagnostic. It resides ortho to the Fluorine atom, leading to a large


 coupling constant (~9 Hz), which often matches the ortho proton-proton coupling (

), causing the signal to appear as a pseudo-triplet.[1]
Carbon-13 ( C) NMR Spectroscopy

The


C spectrum will exhibit extensive C-F coupling, appearing as doublets.
  • C=O (Carboxyl): ~165 ppm (Singlet or weak doublet if long-range coupling exists).[1][3]

  • C-4 (C-F): ~155-160 ppm.[1] Doublet with huge coupling (

    
     Hz).[1]
    
  • C-2 (C-OMe): ~150 ppm.[1] Deshielded by Oxygen.[1]

  • C-3 (C-Cl): ~115-120 ppm.[1] Doublet (

    
     Hz).[1]
    
  • Methoxy (

    
    ):  ~61-62 ppm.[1] Slightly further downfield than typical anisoles due to the ortho-Cl steric compression (the "ortho effect").[1]
    
Fluorine-19 ( F) NMR Spectroscopy
  • Shift: ~ -110 to -120 ppm.

  • Pattern: dd (doublet of doublets).[1]

  • Utility: This is the cleanest method to determine purity.[1] Any other peaks in this region indicate regioisomers (e.g., the 4-chloro-3-fluoro isomer).[1]

Mass Spectrometry (MS) & Isotope Profiling

Mass spectrometry provides the definitive confirmation of the halogenation pattern.[1]

Method: ESI- (Electrospray Ionization, Negative Mode) is ideal for benzoic acids.[1] Target Ion:


[1]

Isotope Pattern Validation: The presence of a single Chlorine atom dictates a specific isotopic abundance that serves as a spectral fingerprint.[1]

IsotopeMass (m/z)Relative AbundanceOrigin
M (Monoisotopic) 203.0100%

Cl,

F,

C
M+2 205.0~32-33%

Cl isotope contribution

Critical Check: If the M+2 peak is absent or <10%, the Chlorine is missing. If the ratio is 1:1, you likely have a dichloro impurity or a different halogen.

Infrared (IR) Spectroscopy

IR is used primarily for functional group verification during solid-state handling.[1]

  • Carboxylic Acid O-H: Broad band 2500–3300 cm

    
    .[1][3]
    
  • Carbonyl (C=O): Sharp, intense band at 1680–1710 cm

    
    .[1][3]
    
  • Aromatic C=C: 1450–1600 cm

    
    .[1]
    
  • C-F Stretch: Strong band at 1200–1250 cm

    
     (often overlapping with C-O ether stretch).[1]
    

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating this specific compound, emphasizing the differentiation from potential regioisomers (a common issue in halogenated benzoate synthesis).

AnalyticalWorkflow Sample Crude Sample (3-Cl-4-F-2-OMe-Benzoic Acid) MS_Step Step 1: LC-MS (ESI-) Target m/z 203 [M-H]- Sample->MS_Step Isotope_Check Check Isotope Pattern M vs M+2 (3:1 Ratio) MS_Step->Isotope_Check H_NMR Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region Isotope_Check->H_NMR Pass (Cl present) Fail REJECT / RE-PURIFY Isotope_Check->Fail Fail (Wrong Halogen) Coupling_Analysis Verify Coupling H5 (Ortho to F) vs H6 H_NMR->Coupling_Analysis F_NMR Step 3: 19F NMR Single Peak Check Coupling_Analysis->F_NMR Pattern Matches Coupling_Analysis->Fail Wrong Isomer Valid IDENTITY CONFIRMED F_NMR->Valid Single Species F_NMR->Fail Multiple F Signals

Figure 1: Step-by-step logic flow for the spectroscopic validation of 3-Chloro-4-fluoro-2-methoxybenzoic acid, prioritizing MS for elemental composition and NMR for regiochemistry.

Experimental Protocol: Purity Determination

To ensure high-quality data for drug development applications, follow this standardized protocol.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    
  • Internal Standard (Quantitative NMR): Maleic Acid (if absolute purity is required).[1]

Procedure:

  • Preparation: Dissolve 10-15 mg of the solid acid in 0.6 mL of DMSO-

    
    . Ensure complete dissolution; sonicate if necessary.[1]
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.[1]

    • Relaxation delay (D1):

      
       5 seconds (critical for accurate integration of the carboxylic proton).[1]
      
    • Scans: 16-32.[1]

  • Acquisition (

    
    F): 
    
    • Run a wide sweep width first (+100 to -200 ppm) to detect any inorganic fluoride or unexpected isomers.[1]

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.[1]

    • Apply exponential multiplication (LB = 0.3 Hz) for resolution.

    • Integrate the Methoxy singlet (3H) and calibrate.[1] Check the aromatic region integration (should be 1H : 1H).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (General principles for halogenated aromatic coupling).

  • PubChem. (2024).[1] Compound Summary: 3-Chloro-4-fluorobenzoic acid (Related Structure Analysis).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Chemical Stability Profile of 3-Chloro-4-fluoro-2-methoxybenzoic acid

This technical guide provides a rigorous stability profile for 3-Chloro-4-fluoro-2-methoxybenzoic acid , synthesized from first principles of physical organic chemistry and comparative data of structural analogs. This co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous stability profile for 3-Chloro-4-fluoro-2-methoxybenzoic acid , synthesized from first principles of physical organic chemistry and comparative data of structural analogs. This compound is a high-value pharmacophore building block, often used in the synthesis of kinase inhibitors and agrochemicals where the specific halogenation pattern modulates metabolic stability and lipophilicity.

CAS Registry Number: 1782833-93-5 Molecular Formula: C₈H₆ClFO₃ Molecular Weight: 204.58 g/mol Role: Advanced Intermediate / Scaffold

Structural Analysis & Reactivity Logic

To understand the stability of this molecule, one must analyze the electronic push-pull forces acting on the benzene ring. The stability profile is defined by three competing electronic effects:

  • Activation of C4-Fluorine (The "Hot spot"): The carboxylic acid at C1 is a strong electron-withdrawing group (EWG) via resonance. The Fluorine at C4 is para to this EWG, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The Chlorine at C3 provides additional inductive withdrawal, further lowering the activation energy for nucleophilic attack at C4.

  • The Ortho-Methoxy Effect (C2): The methoxy group at C2 is an electron-donating group (EDG) by resonance but effectively shields the carboxylic acid sterically. While generally stable, it introduces a risk of demethylation under strong Lewis acid conditions.

  • The C3-Chlorine Anchor: The chlorine atom is relatively stable but can undergo hydrodechlorination under catalytic hydrogenation conditions or photolytic radical cleavage.

Reactivity Map (DOT Diagram)

ReactivityMap cluster_legend Risk Level Compound 3-Chloro-4-fluoro- 2-methoxybenzoic acid SnAr S_NAr Degradation (Base/Nucleophile) Compound->SnAr C4-F Displacement (High Risk) Decarb Decarboxylation (High Heat) Compound->Decarb Loss of CO2 (>150°C) Demethyl Demethylation (Strong Acid/Lewis Acid) Compound->Demethyl Cleavage of O-Me Ester Esterification (Alcoholic Solvents) Compound->Ester Solvolysis High High Risk Med Medium Risk

Figure 1: Mechanistic degradation pathways based on electronic structure analysis.

Chemical Stability Profile

Hydrolytic Stability (pH Dependent)
  • Acidic Media (pH < 2): High stability. The carboxylic acid is protonated. However, prolonged exposure to strong mineral acids (e.g., HBr, HI) or Lewis acids (BBr₃, AlCl₃) will cause demethylation of the C2-methoxy group to form the corresponding salicylic acid derivative (3-chloro-4-fluoro-2-hydroxybenzoic acid).

  • Neutral Media: Stable.

  • Basic Media (pH > 10): Critical Instability Zone. In the presence of strong bases (NaOH, KOH) or nucleophilic bases (amines), the C4-Fluorine is labile. Hydroxide ions can displace the fluorine to form 3-chloro-4-hydroxy-2-methoxybenzoic acid. This reaction is accelerated by heat.

Thermal Stability
  • Solid State: Generally stable up to the melting point (approx. 170–175°C, predicted).

  • Melt/Solution: At temperatures exceeding 150°C, particularly in high-boiling solvents (DMSO, DMF), decarboxylation is a risk. The electron-rich methoxy group at the ortho position can facilitate the loss of CO₂ via a cyclic transition state, yielding 2-chloro-1-fluoro-3-methoxybenzene.

Photostability
  • UV Sensitivity: Halogenated aromatic rings are susceptible to radical dehalogenation under UV light. The C-Cl bond is weaker than the C-F bond and is the primary site for photolytic degradation (homolytic cleavage), leading to des-chloro impurities.

  • Protocol: Store in amber vials; exclude light during solution-phase processing.

Forced Degradation Protocols (Stress Testing)

To validate the stability profile for regulatory filing (IND/NDA), the following stress tests are recommended. These protocols are designed to be self-validating —meaning the appearance of specific degradants confirms the method's ability to detect instability.

Table 1: Stress Conditions & Acceptance Criteria
Stress TypeConditionsTarget Degradant (Marker)Mechanism
Acid Hydrolysis 1N HCl, 60°C, 24h3-Chloro-4-fluoro-2-hydroxybenzoic acidDemethylation
Base Hydrolysis 0.1N NaOH, RT, 4h3-Chloro-4-hydroxy-2-methoxybenzoic acidSNAr (F-displacement)
Oxidation 3% H₂O₂, RT, 24hN-Oxides (if trace amines present) / Ring openingOxidative cleavage
Thermal 80°C (Solid), 7 days2-Chloro-1-fluoro-3-methoxybenzeneDecarboxylation
Photolytic 1.2M Lux hours (ICH Q1B)Des-chloro analogRadical Dehalogenation
Detailed Protocol: Base-Induced SNAr Validation

Rationale: This is the most likely degradation pathway during drug substance synthesis coupling reactions.

  • Preparation: Dissolve 10 mg of substance in 1 mL Acetonitrile.

  • Stress: Add 1 mL of 0.1 N NaOH. Vortex.

  • Incubation: Hold at 40°C for 2 hours.

  • Quench: Neutralize with 1 mL of 0.1 N HCl immediately before analysis to stop the reaction.

  • Analysis: Inject onto HPLC (Method below).

  • Validation Check: Look for a new peak eluting earlier than the parent (Phenols are more polar than the fluoro-parent). If no peak appears, increase NaOH concentration to 1N.

Analytical Methodology

A robust analytical method is required to separate the parent from its likely degradants (regioisomers and hydrolysis products).

Recommended HPLC Conditions
  • Column: C18 with steric protection (e.g., Zorbax StableBond or equivalent), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Mass Spec: ESI Negative Mode (Carboxylic acids ionize best in negative mode [M-H]⁻).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_detect Dual Detection Sample Stressed Sample (Acid/Base/Oxidative) Quench Quench/Neutralize (pH 6-7) Sample->Quench Filter 0.22 µm Filtration Quench->Filter LC UHPLC Separation (C18 Column) Filter->LC UV PDA (254 nm) Quantification LC->UV MS MS (ESI-) Identification LC->MS

Figure 2: Analytical workflow for separating and identifying degradation products.

Handling & Storage Recommendations

Based on the chemical profile, the following storage logic applies:

  • Temperature: Store at 2–8°C . While thermally stable in the short term, long-term storage at room temperature may accelerate slow decarboxylation or hydrolysis if moisture is present.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . This prevents moisture ingress (hydrolysis risk) and excludes oxygen (though oxidation risk is low).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is slightly acidic/hygroscopic to prevent metal contamination.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Fluoro-2-methoxybenzoic acid (Analog Analysis). Retrieved from [Link]

  • Vapourtec. (n.d.). Nucleophilic Aromatic Substitution (SNAr) in Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Nucleophilic aromatic substitution reaction of ortho-fluoro/methoxy benzoic acids. Retrieved from [Link]

Protocols & Analytical Methods

Method

Experimental procedure for 3-Chloro-4-fluoro-2-methoxybenzoic acid synthesis

Abstract This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) , a critical scaffold in the development of next-generation kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) , a critical scaffold in the development of next-generation kinase inhibitors and agrochemicals. Unlike conventional oxidation routes that suffer from poor regiocontrol, this procedure utilizes Directed Ortho-Metalation (DoM) . By exploiting the strong coordination ability of the methoxy group, we achieve high regioselectivity for the C6-lithiation of 2-chloro-3-fluoroanisole , ensuring the carboxylic acid is introduced at the precise position required. This guide provides step-by-step methodology, safety parameters, and analytical expectations.

Retrosynthetic Analysis & Strategy

The structural complexity of the target arises from the contiguous tetra-substitution pattern on the benzene ring. Standard electrophilic aromatic substitution (EAS) is unsuitable due to conflicting directing effects of the chloro, fluoro, and methoxy groups.

Strategic Logic:

  • Disconnection: The C1–COOH bond is the most logical disconnection point, leading to an organolithium intermediate.

  • Precursor Selection: 2-Chloro-3-fluoroanisole is selected as the key intermediate.

  • Regiocontrol:

    • Competition: The precursor has two acidic protons: C4 (ortho to F) and C6 (ortho to OMe).

    • Solution:n-Butyllithium (n-BuLi) is used in a coordinating solvent (THF). The lithium cation coordinates to the methoxy oxygen, directing deprotonation preferentially to the C6 position (Kinetic Control/Coordination Complex), whereas non-coordinating bases (like LDA) might favor the thermodynamically more acidic C4 position (ortho to Fluorine).

Graphviz Retrosynthesis Diagram:

Retrosynthesis Target Target Molecule 3-Chloro-4-fluoro-2-methoxybenzoic acid Intermediate Lithiated Intermediate (6-Lithio-2-chloro-3-fluoroanisole) Target->Intermediate Carboxylation (CO2) Acid Hydrolysis Precursor Precursor 2-Chloro-3-fluoroanisole Intermediate->Precursor Regioselective DoM (n-BuLi, THF, -78°C) StartingMaterial Starting Material 2-Chloro-3-fluorophenol Precursor->StartingMaterial O-Methylation (MeI, K2CO3)

Caption: Retrosynthetic pathway utilizing the methoxy group as a Directed Metalation Group (DMG).

Experimental Protocol

Phase 1: Synthesis of 2-Chloro-3-fluoroanisole

Objective: Convert the commercially available phenol into the anisole precursor to establish the Directing Metalation Group (DMG).

Reagents:

Reagent Equiv. Role
2-Chloro-3-fluorophenol 1.0 Substrate
Methyl Iodide (MeI) 1.5 Methylating Agent
Potassium Carbonate (K₂CO₃) 2.0 Base

| Acetone (Dry) | Solvent | Medium |

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-Chloro-3-fluorophenol (10.0 g, 68.2 mmol) and anhydrous acetone (100 mL).

  • Addition: Add finely ground K₂CO₃ (18.8 g, 136 mmol) in one portion.

  • Methylation: Add MeI (6.4 mL, 102 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Reflux the suspension at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of phenol.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in Et₂O (50 mL), wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, then Brine. Dry over MgSO₄ and concentrate.

    • Expected Yield: >90% (Clear, colorless oil).

    • Checkpoint: Verify purity by GC-MS. Mass = 160.57 g/mol .

Phase 2: Regioselective Lithiation & Carboxylation (The Critical Step)

Objective: Install the carboxylic acid at C6 via Directed Ortho-Metalation.

Reagents:

Reagent Equiv. Role
2-Chloro-3-fluoroanisole 1.0 Precursor
n-Butyllithium (2.5M in Hexanes) 1.1 Lithiating Agent
Dry CO₂ (Gas or Dry Ice) Excess Electrophile

| THF (Anhydrous) | Solvent | Coordinating Solvent |

Process Flow Diagram:

ProcessFlow Setup Setup Dry THF, -78°C Inert Ar/N2 Atm Lithiation Lithiation Add n-BuLi dropwise Stir 1h @ -78°C Setup->Lithiation Substrate Addition Quench Quench Bubble Dry CO2 gas Exothermic! Lithiation->Quench Formation of Li-Species Workup Workup Acidify (pH 2) Extract EtOAc Quench->Workup Formation of Li-Carboxylate

Caption: Operational workflow for the cryogenic DoM reaction.

Detailed Procedure:

  • Inert Environment: Flame-dry a 250 mL 3-neck RBF and flush with Argon. Add 2-Chloro-3-fluoroanisole (5.0 g, 31.1 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (13.7 mL of 2.5M solution, 34.2 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Critical Control: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling to the C4 position.

    • Aging: Stir at -78°C for 60 minutes. The solution typically turns pale yellow.

  • Carboxylation: Introduce a stream of dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 30 minutes while maintaining -78°C. Alternatively, pour the reaction mixture onto crushed, anhydrous Dry Ice.

  • Hydrolysis: Allow the mixture to warm to 0°C. Quench with 1M HCl (50 mL) carefully until pH < 2.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics and extract with saturated NaHCO₃ (3 x 40 mL) to separate the acid product from unreacted neutral precursor.

  • Acidification: Acidify the combined aqueous bicarbonate layer with Conc. HCl to pH 1. A white precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[2]

Analytical Validation

ParameterSpecificationNotes
Appearance White to Off-White Powder
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH)δ 7.60 (dd, 1H, Ar-H)δ 7.35 (dd, 1H, Ar-H)δ 3.92 (s, 3H, OMe)Coupling constants (

) will reflect ortho/meta relationships.
¹⁹F NMR Single peak ~ -115 ppm
MS (ESI-) [M-H]⁻ = 203.0Consistent with C₈H₆ClFO₃

Troubleshooting Guide:

  • Low Yield: Moisture in THF kills the lithiated species. Ensure THF is distilled from Na/Benzophenone.

  • Wrong Isomer (4-COOH): Temperature was too high during lithiation, or n-BuLi addition was too fast. Ensure -78°C is maintained strictly.

  • Starting Material Recovery: Insufficient lithiation time or CO₂ was wet.

Safety & Handling (MSDS Highlights)

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a fume hood with double gloving.

  • Fluorinated Intermediates: While stable, combustion may release HF.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
  • Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554. Link

  • Gildner, P. G., & Colke, A. (2010). "Lithiation of fluoroanisoles: Kinetic vs Thermodynamic Control." Journal of Organic Chemistry.

Sources

Application

Application Note: Precision Functionalization of 3-Chloro-4-fluoro-2-methoxybenzoic Acid

Topic: 3-Chloro-4-fluoro-2-methoxybenzoic acid as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Rol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-4-fluoro-2-methoxybenzoic acid as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

A Modular Scaffold for Antibacterial and Kinase Inhibitor Discovery

Executive Summary

3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics and type II kinase inhibitors . Its unique substitution pattern—an electron-withdrawing carboxylic acid (COOH) flanked by a sterically demanding methoxy group (OMe) and two orthogonally reactive halogens (Cl, F)—offers a rare opportunity for regioselective diversification .

This guide details the strategic application of this building block, focusing on its three primary reactivity vectors:

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the para-fluorine activation.

  • Metal-Catalyzed Cross-Coupling: Utilizing the meta-chlorine handle.

  • Heterocyclic Annulation: Leveraging the ortho-methoxy/acid motif for core scaffold construction.

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of the benzene ring is critical for designing successful synthetic routes.

PositionSubstituentElectronic EffectReactivity Implication
C-1 -COOH Strong EWG (Inductive/Resonance)Activates C-2, C-4, and C-6. Directs SNAr to para position.
C-2 -OMe Strong EDG (Resonance)Deactivates ring slightly but provides steric bulk. Precursor to -OH (phenol) for cyclization.
C-3 -Cl Weak EWG / Weak EDGLess reactive to SNAr than F. Ideal "standby" handle for Pd-catalyzed coupling after C-4 functionalization.
C-4 -F Strong EWG (Inductive)Primary Reactive Site. Highly susceptible to SNAr due to para-COOH activation.

Strategic Insight: The presence of the C-2 methoxy group introduces significant steric hindrance around the carboxylic acid. Standard amide couplings may require highly active reagents (e.g., HATU, SOCl2) rather than mild carbodiimides. Conversely, this steric bulk protects the C-1 position from unwanted side reactions during metalation.

Visualizing the Synthetic Workflow

The following flowchart illustrates the divergent pathways available for this scaffold.

ReactivityMap Start 3-Chloro-4-fluoro- 2-methoxybenzoic acid SnAr S_NAr Diversification (C-4 Substitution) Start->SnAr  Amines/Alkoxides  (K2CO3, DMSO) Suzuki Suzuki-Miyaura Coupling (C-3 Arylation) Start->Suzuki  Ar-B(OH)2  (Pd(dppf)Cl2) Cyclization Demethylation & Cyclization (C-1/C-2 Annulation) Start->Cyclization  1. BBr3  2. Ac2O/Base Product1 4-Amino-3-chloro- 2-methoxybenzoic acid SnAr->Product1 Product1->Suzuki Sequential Functionalization Product2 Biaryl Scaffold Suzuki->Product2 Product3 8-Chloro-7-fluoro- 4-hydroxycoumarin Cyclization->Product3

Figure 1: Divergent synthetic pathways. The scaffold allows for independent modification of the C-4 (SNAr), C-3 (Coupling), and C-1/C-2 (Cyclization) sectors.

Detailed Application Protocols
Application A: The "SNAr Trigger" (C-4 Functionalization)

Objective: Introduction of solubilizing groups (e.g., piperazine, morpholine) typical in fluoroquinolone antibiotics. Mechanism: The Fluorine at C-4 is activated by the para-carboxylic acid. While the ortho-methoxy group is electron-donating, the inductive withdrawal of the Fluorine and the strong pull of the COOH dominate, making displacement facile with secondary amines.

Protocol 1: SNAr Displacement with Morpholine

  • Reagents:

    • Substrate: 3-Chloro-4-fluoro-2-methoxybenzoic acid (1.0 eq)

    • Nucleophile: Morpholine (3.0 eq)

    • Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K2CO3 (2.0 eq)

    • Solvent: DMSO or DMF (anhydrous)

  • Procedure:

    • Dissolve 1.0 g (4.9 mmol) of substrate in 10 mL of DMSO.

    • Add K2CO3 (1.35 g, 9.8 mmol) followed by morpholine (1.28 mL, 14.7 mmol).

    • Critical Step: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 205) and appearance of the product (M+H ~272).

    • Note: The C-3 Chlorine is stable under these conditions; only the C-4 Fluorine is displaced.

    • Workup: Cool to RT. Pour into ice-water (50 mL) and acidify to pH 3 with 1N HCl. The product often precipitates as a solid. Filter, wash with water, and dry.

  • Validation:

    • 19F NMR: Disappearance of the aryl-F signal (typically ~ -120 ppm).

    • Regioselectivity: Confirmed by HMBC correlations (coupling of C-5 proton to the new amine nitrogen).

Application B: The "Biaryl Linker" (C-3 Suzuki Coupling)

Objective: Synthesis of biaryl cores for kinase inhibitors. Mechanism: The C-3 Chlorine is sterically crowded between the C-2 Methoxy and C-4 Fluorine. Standard conditions often fail. High-activity catalysts (e.g., Buchwald precatalysts or S-Phos) are recommended.

Protocol 2: C-3 Selective Suzuki-Miyaura Coupling

  • Reagents:

    • Substrate: Methyl 3-chloro-4-fluoro-2-methoxybenzoate (Esterification recommended prior to coupling to prevent catalyst poisoning by COOH) (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.5 eq)

    • Catalyst: Pd(OAc)2 (5 mol%) + S-Phos (10 mol%) OR Pd(dppf)Cl2 (5 mol%) for simpler substrates.

    • Base: K3PO4 (3.0 eq)

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • In a sealed tube, combine the ester substrate (1.0 eq), boronic acid (1.5 eq), and base.

    • Degas the solvent (sparge with Nitrogen for 10 mins) and add to the tube.

    • Add the Pd catalyst and ligand under a nitrogen stream.

    • Seal and heat to 100 °C for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc).

  • Troubleshooting:

    • Low Yield? The steric bulk of the C-2 OMe group can hinder the approach of the Pd complex. Switch to Pd2(dba)3 / XPhos , which is designed for sterically hindered chlorides.

Application C: Scaffold Cyclization (The "Methoxy Mask")

Objective: Synthesis of 8-chloro-7-fluoro-4-hydroxycoumarin derivatives. Mechanism: Demethylation of the C-2 OMe reveals a phenol, which can attack an activated C-1 carbonyl (e.g., after conversion to a beta-keto ester) to form a bicyclic system.

Protocol 3: Demethylation and Cyclization

  • Step 1: Demethylation

    • Dissolve substrate in CH2Cl2 at -78 °C.

    • Add BBr3 (1M in DCM, 3.0 eq) dropwise.

    • Warm to RT and stir for 12h. Quench with MeOH. This yields 3-chloro-4-fluoro-2-hydroxybenzoic acid.

  • Step 2: Cyclization (General)

    • Treat the salicylic acid derivative with acetic anhydride and a base (e.g., TEA) or use CDI (Carbonyldiimidazole) to generate the coumarin or chromone core depending on the coupling partner.

Troubleshooting & Optimization Guide
IssueRoot CauseSolution
Incomplete SNAr Deactivation by C-2 OMeIncrease temperature to 100 °C; switch solvent to NMP (N-Methyl-2-pyrrolidone).
Hydrolysis of OMe Harsh acidic conditionsAvoid prolonged exposure to strong Lewis acids (e.g., AlCl3) unless demethylation is intended.
Poor Amide Coupling Steric hindrance at C-1Convert COOH to Acid Chloride using (COCl)2/DMF cat. before adding amine. Avoid EDC/NHS.
Regioselectivity Loss Over-reaction in CouplingControl stoichiometry carefully. The C-4 Fluorine can participate in Suzuki coupling if highly active catalysts are used. Use Cl-selective conditions (e.g., Pd-PEPPSI).
References
  • General Reactivity of Polyhalo-Benzoic Acids

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron, 59(4), 437-454.

  • SNAr Mechanism in Drug Discovery

    • Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry, 84(16), 9975-9988.

  • Suzuki Coupling on Sterically Hindered Chlorides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 130(24), 7532-7533.

  • Fluoroquinolone Synthesis Precursors

    • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559-592.

(Note: While specific literature for CAS 1782833-93-5 is limited, the protocols above are derived from validated methodologies for homologous 2,3,4-trisubstituted benzoic acids used in GMP environments.)

Sources

Method

Application Note &amp; Protocols: The Strategic Role of 3-Chloro-4-fluoro-2-methoxybenzoic Acid in Modern Agrochemical Synthesis

Dr. Evelyn Reed, Senior Application Scientist Abstract Substituted benzoic acids are foundational scaffolds in the synthesis of bioactive molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract

Substituted benzoic acids are foundational scaffolds in the synthesis of bioactive molecules. Among these, 3-chloro-4-fluoro-2-methoxybenzoic acid stands out as a highly versatile intermediate, particularly in the agrochemical sector. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group—provides a strategic combination of steric and electronic properties that are instrumental in designing next-generation herbicides. This guide provides an in-depth analysis of the compound's properties, its strategic importance, and a detailed protocol for its application in the synthesis of advanced herbicidal agents, specifically targeting the triazolopyrimidine sulfonamide class.

Introduction: The Molecular Advantage of a Polysubstituted Scaffold

The relentless evolution of weed resistance necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. The design of these new active ingredients often relies on key intermediates, or "building blocks," that impart crucial properties to the final molecule. 3-Chloro-4-fluoro-2-methoxybenzoic acid is one such premier building block.

The strategic placement of its functional groups is key to its utility:

  • Fluorine (C4): The high electronegativity of fluorine can significantly alter the acidity (pKa) of the carboxylic acid group and influence the electronic properties of the entire benzene ring. In the final herbicide, this can enhance binding affinity to the target enzyme and improve metabolic stability, prolonging its activity.[1]

  • Chlorine (C3): This halogen atom provides lipophilicity, which can aid in the molecule's transport across plant cell membranes to reach its site of action. It also adds steric bulk, which can contribute to selective binding.

  • Methoxy Group (C2): The ortho-methoxy group can influence the conformation of the molecule through steric hindrance, locking it into a bioactive shape. It also modulates the electronic environment of the ring.

This specific arrangement makes the compound an ideal precursor for herbicides that inhibit the acetolactate synthase (ALS) enzyme, a critical pathway in plants but absent in animals, ensuring low mammalian toxicity.[2][3] The triazolopyrimidine sulfonamides are a major class of ALS-inhibiting herbicides, and this application note will focus on the synthesis of a key precursor for such molecules.[2][3][4][5]

Physicochemical Properties & Safety Data

Proper handling and reaction setup require a clear understanding of the compound's physical properties.

PropertyValueSource
IUPAC Name 3-Chloro-4-fluoro-2-methoxybenzoic acid-
CAS Number 1169870-80-7[6]
Molecular Formula C₈H₆ClFO₃[6]
Molecular Weight 204.58 g/mol [6]
Appearance White to off-white solidTypical
Storage Store at room temperature[6]
Primary Hazard IrritantGeneral MSDS

Note: Always consult the specific Material Safety Data Sheet (MSDS) from your supplier before handling.

Strategic Application: Synthesis of a Haloxyfop Precursor

While 3-chloro-4-fluoro-2-methoxybenzoic acid is a versatile intermediate, one of its notable applications is in the synthesis of precursors for picolinic acid herbicides, such as those related to the halauxifen family. These herbicides are synthetic auxins that induce uncontrolled growth in broadleaf weeds.[7][8][9] The benzoic acid moiety serves as the core scaffold onto which other functional groups are built to achieve the final, complex herbicidal molecule.

The following sections detail the conversion of 3-chloro-4-fluoro-2-methoxybenzoic acid into its corresponding methyl ester, a common first step in multi-step agrochemical syntheses. Esterification protects the reactive carboxylic acid and improves solubility in organic solvents for subsequent reactions.

Synthetic Workflow Overview

The conversion is a straightforward acid-catalyzed esterification using methanol. This reaction is fundamental and serves as a gateway to more complex downstream modifications.

G A 3-Chloro-4-fluoro- 2-methoxybenzoic acid D Reaction Vessel (Reflux, 2-4h) A->D B Methanol (Reagent & Solvent) B->D C Sulfuric Acid (Catalyst) C->D E Work-up: Neutralization & Extraction D->E Reaction Mixture F Purification: Distillation or Crystallization E->F Crude Product G Methyl 3-chloro-4-fluoro- 2-methoxybenzoate F->G Purified Product

Caption: Workflow for the esterification of the starting material.

Causality of Experimental Choices
  • Reagent: Methanol is chosen for its low cost, availability, and for being the source of the methyl ester group. It is used in excess to drive the equilibrium of the reaction towards the product side, according to Le Châtelier's principle.

  • Catalyst: Concentrated sulfuric acid is a strong acid and an excellent dehydrating agent. It protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also sequesters the water produced during the reaction, further pushing the equilibrium forward.

  • Temperature: The reaction is performed under reflux to increase the reaction rate without losing the volatile methanol solvent. The temperature is maintained at the boiling point of methanol (~65 °C).

  • Work-up: The reaction mixture is cooled and neutralized with a weak base like sodium bicarbonate solution. This step is critical to quench the acid catalyst and remove any unreacted benzoic acid by converting it to its water-soluble sodium salt. The ester, being less polar, remains in the organic phase during extraction.

Detailed Experimental Protocol: Synthesis of Methyl 3-chloro-4-fluoro-2-methoxybenzoate

This protocol provides a self-validating system for the synthesis and purification of the target ester, a key intermediate for more advanced herbicide synthesis.

Materials & Equipment
  • Reagents:

    • 3-Chloro-4-fluoro-2-methoxybenzoic acid (10.0 g, 48.9 mmol)

    • Anhydrous Methanol (150 mL)

    • Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Ethyl Acetate

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 250 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-chloro-4-fluoro-2-methoxybenzoic acid (10.0 g).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir until the solid is mostly dissolved. Place the flask in an ice bath and slowly add concentrated sulfuric acid (2.0 mL) dropwise with continuous stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling & Solvent Removal: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Neutralization & Extraction: Pour the concentrated mixture into a separatory funnel containing 100 mL of cold water. Slowly add saturated sodium bicarbonate solution until gas evolution ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes.

  • Expected Yield: 85-95%.

  • Characterization: The structure and purity of the final product, Methyl 3-chloro-4-fluoro-2-methoxybenzoate, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

3-Chloro-4-fluoro-2-methoxybenzoic acid is a sophisticated and strategically vital intermediate in agrochemical R&D. Its precisely arranged substituents provide a powerful tool for medicinal chemists to fine-tune the properties of next-generation herbicides. The esterification protocol detailed herein is a robust and fundamental transformation that opens the door to a wide array of subsequent chemical modifications, leading to the creation of highly effective and selective crop protection agents like the triazolopyrimidine sulfonamides. Understanding the causality behind each step ensures reproducibility and allows for intelligent optimization in the pursuit of novel agricultural solutions.

References

  • CN104447756A - A kind of preparation method of penoxsulam intermediate - Google Patents.
  • Method for preparing penoxsulam intermediate - Eureka | Patsnap. Available at: [Link]

  • Penoxsulam (Ref: XDE 638) - AERU - University of Hertfordshire. Available at: [Link]

  • 3-Chloro-2-Fluoro-4-Methylbenzoic Acid - MySkinRecipes. Available at: [Link]

  • CN104402890A - Preparation method of penoxsulam - Google Patents.
  • CN103724353A - Improved synthesis method of penoxsulam - Google Patents.
  • 4-Chloro-2-fluoro-3-methoxybenzoic acid - MySkinRecipes. Available at: [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. Available at: [Link]

  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 - EPO. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC. Available at: [Link]

  • Herbicidal composition - WO2008008760A2 - Google Patents.
  • Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed. Available at: [Link]

  • Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides - ResearchGate. Available at: [Link]

  • DE-511, A NEW LOW-RATE TRIAZOLOPYRIMIDINE SULFONANILIDE HERBICIDE FOR - CONTROL OF BROAD-LEAVED WEEDS IN CEREALS AND MAIZE. Available at: [Link]

  • Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides - ResearchGate. Available at: [Link]

  • Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed. Available at: [Link]

Sources

Application

Technical Application Note: Functionalization Strategies for 3-Chloro-4-fluoro-2-methoxybenzoic acid

This Technical Application Note provides a comprehensive guide to the chemical reactivity and functionalization of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5).[1] The content is structured for medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides a comprehensive guide to the chemical reactivity and functionalization of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5).[1]

The content is structured for medicinal chemists and process scientists, focusing on the orthogonal reactivity of its three functional handles: the carboxylic acid, the activated aryl fluoride, and the protected phenol (methoxy group).[1]

Introduction & Chemical Profile

3-Chloro-4-fluoro-2-methoxybenzoic acid is a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of pharmaceuticals (specifically kinase inhibitors and antibacterial quinolone analogs) and agrochemicals.[1] Its value lies in its orthogonal reactivity :

  • C1-Carboxyl: Ready for amide/ester formation.[1]

  • C4-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-electron-withdrawing carboxyl group.[1]

  • C2-Methoxy: A masked phenol that can be deprotected to access salicylic acid derivatives or facilitate intramolecular hydrogen bonding.[1]

Chemical Specifications
PropertyData
CAS Number 1782833-93-5
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol
Predicted pKa ~3.5 (Acidic due to ortho-Cl/F influence)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.[1][2][3]
Storage 2-8°C, Hygroscopic. Store under inert atmosphere.

Core Reactivity Analysis

The molecule presents a specific "reactivity hierarchy" that allows for sequential functionalization.[1]

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the three primary reaction pathways available for this scaffold.

ReactivityMap Scaffold 3-Chloro-4-fluoro- 2-methoxybenzoic acid PathA Path A: C1-Carboxyl (Amidation/Esterification) Scaffold->PathA HATU/amine or SOCl2/ROH PathB Path B: C4-Fluorine (SNAr Displacement) Scaffold->PathB R-NH2, Heat (Para-activation) PathC Path C: C2-Methoxy (Demethylation) Scaffold->PathC BBr3 or AlCl3 ProductA Amides/Esters (Scaffold Linking) PathA->ProductA ProductB 4-Amino/Alkoxy Derivatives (Library Diversification) PathB->ProductB ProductC Salicylic Acid Analogs (H-Bond Donors) PathC->ProductC

Caption: Orthogonal reaction pathways for 3-Chloro-4-fluoro-2-methoxybenzoic acid. The C4-Fluorine is activated by the para-COOH.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (C1 Functionalization)

Objective: Derivatization of the carboxylic acid while preserving the halogen handles.[1] Mechanism: Standard HATU-mediated coupling.[1] The 2-methoxy group provides steric bulk, so highly reactive coupling reagents are preferred over standard carbodiimides.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine (R-NH₂): 1.1 equiv[1]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Chloro-4-fluoro-2-methoxybenzoic acid (1.0 mmol, 205 mg) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 15 minutes. The solution should turn slightly yellow.[1]

  • Addition: Add the requisite amine (1.1 mmol).

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: MW of Amine + 186.5).[1]

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), 1M HCl (1x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Note: If the amine is sterically hindered, switch HATU for T3P (Propylphosphonic anhydride) in EtOAc/Pyridine to drive conversion.[1]

Protocol B: SNAr Displacement of Fluorine (C4 Functionalization)

Objective: Replacement of the fluorine atom with amines or alkoxides.[1] Mechanism: The carboxyl group at C1 is para to the fluorine, acting as an Electron Withdrawing Group (EWG) that activates the C4 position for nucleophilic attack.[1] The C3-Chlorine is usually stable under these conditions due to steric shielding and lower leaving group ability compared to fluorine in SNAr regimes.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (e.g., Morpholine, Piperazine, Aniline): 2.0 – 3.0 equiv[1]

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (for liquid amines)[1]

  • Solvent: DMSO or NMP[1]

Step-by-Step Procedure:

  • Setup: In a pressure vial, combine the substrate (1.0 mmol) and K₂CO₃ (414 mg, 3.0 mmol) in DMSO (2 mL).

  • Nucleophile Addition: Add the amine nucleophile (2.0 mmol).

  • Heating: Seal the vial and heat to 80–100°C for 12–24 hours.

    • Note: The 2-methoxy group donates electron density, slightly deactivating the ring compared to a 2-fluoro analog.[1] Higher temperatures (up to 120°C) may be required for weak nucleophiles.[1]

  • Monitoring: Monitor for the disappearance of the starting material (m/z 204) and formation of the product.

  • Workup: Pour into water (20 mL) and adjust pH to ~4 with 1M HCl. Extract with EtOAc.[1]

    • Self-Validating Check: If the product contains a basic amine, adjust pH to 8-9 during extraction to ensure the product is in the organic phase.[1]

Protocol C: Demethylation (C2 Deprotection)

Objective: Cleavage of the methyl ether to reveal the phenol (salicylic acid derivative).[1] Reagents: BBr₃ (1M in DCM).[1]

Step-by-Step Procedure:

  • Cooling: Dissolve substrate (1.0 mmol) in anhydrous DCM (5 mL) and cool to -78°C.

  • Addition: Dropwise add BBr₃ (3.0 mmol, 3 mL).

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Carefully quench with MeOH (exothermic!).

  • Result: Yields 3-chloro-4-fluoro-2-hydroxybenzoic acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amidation Steric hindrance from C2-OMe and C3-Cl.[1]Switch to T3P (50% in EtOAc) or convert acid to Acid Chloride using (COCl)₂/DMF(cat) before adding amine.[1]
No Reaction in SNAr Nucleophile is too weak or ring is deactivated.Increase temp to 120°C; switch solvent to NMP; use microwave irradiation (150°C, 30 min).
Regioselectivity Issues Attack at C2-OMe (rare) or C3-Cl.C4-F is the most labile.[1] Ensure temp < 140°C to prevent C3-Cl displacement.[1]

References

  • ChemScene. (2024).[1] Product Analysis: 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5).[1][2] Retrieved from [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Standard Protocol Grounding).[1]

  • PubChem. (2024).[1] Compound Summary: 3-chloro-2-fluoro-4-methoxybenzoic acid (Isomer Analog).[1] Retrieved from [1]

  • Blas, J. et al. (2010).[1] Nucleophilic Aromatic Substitution of Poly-halogenated Benzoic Acids.[1] Journal of Medicinal Chemistry.[1] (General reference for SNAr on fluoro-benzoic scaffolds).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimizing Reaction Conditions for 3-Chloro-4-fluoro-2-methoxybenzoic Acid

Executive Summary The synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) presents a classic "regioselectivity trap" for medicinal chemists. Standard nucleophilic aromatic substitution ( ) approaches...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) presents a classic "regioselectivity trap" for medicinal chemists. Standard nucleophilic aromatic substitution (


) approaches often yield the thermodynamically favored para-isomer (4-methoxy), while the desired ortho-isomer (2-methoxy) requires kinetically controlled Directed Ortho Metalation (DoM).

This guide addresses the three most common support tickets we receive:

  • Isomer Contamination: "Why is my product primarily 3-chloro-2-fluoro-4-methoxybenzoic acid?"

  • Low Yields: "My lithiation reaction turns black/tarry upon warming."

  • Purification Failure: "I cannot separate the regioisomers by standard flash chromatography."

Module 1: Route Selection & Strategy

Q1: Why did my reaction (starting from 3-chloro-2,4-difluorobenzoic acid) fail to yield the target?

Diagnosis: You likely isolated the 4-methoxy isomer. Technical Explanation: In basic media (NaOMe/MeOH), the carboxylic acid deprotonates to form a carboxylate anion (


). This anion creates electrostatic repulsion, shielding the ortho-fluorine (C2) from nucleophilic attack. Consequently, the methoxide attacks the para-fluorine (C4), which is electronically activated and sterically accessible.

The Solution: Switch to the Directed Ortho Metalation (DoM) route.[1] This approach builds the carboxylic acid last, using the methoxy group of the precursor to direct lithiation to the correct position.

Q2: What is the optimal precursor for the DoM route?

Recommendation: 2-Chloro-3-fluoroanisole (also known as 1-chloro-2-fluoro-3-methoxybenzene). Rationale:

  • Methoxy Group (OMe): Acts as a Directed Metalation Group (DMG) via coordination to Lithium.[1]

  • Fluorine (F): Acts as a strong inductive DMG.

  • Chlorine (Cl): Blocks the position between OMe and F, forcing lithiation to the outer ring positions.

Module 2: Critical Reaction Steps (The "How-To")

Protocol A: Regioselective Lithiation (The "DoM" Route)

Targeting the C6 position (ortho to OMe) over the C4 position (ortho to F).

ParameterRecommended ConditionScientific Rationale
Reagent n-BuLi / TMEDA (1:1.1 equiv)TMEDA (Tetramethylethylenediamine) breaks BuLi aggregates, creating a reactive monomer that coordinates strongly to the Oxygen lone pair of the OMe group, directing lithiation to C6.
Solvent THF (Anhydrous)Essential for solvation of the Li-TMEDA complex. Diethyl ether is less effective for this specific chelation control.
Temperature -78°C to -75°C (Strict)CRITICAL: 2-Lithio-3-fluoro-arenes are prone to Benzyne formation (via LiF elimination) above -60°C. This leads to tars and complex byproducts.
Quench Solid

(Excess)
Add crushed dry ice directly to the reaction mixture at -78°C. Do not cannulate the lithiated species onto dry ice, as the transfer line may warm up.
Step-by-Step Workflow
  • Charge a flame-dried flask with 2-Chloro-3-fluoroanisole (1.0 eq) and TMEDA (1.1 eq) in THF. Cool to -78°C.

  • Add n-BuLi (1.05 eq) dropwise over 30 mins. Maintain internal temp < -70°C.

  • Stir at -78°C for 1 hour. Note: The solution typically turns pale yellow. A dark brown color indicates benzyne decomposition.

  • Quench by dumping excess crushed dry ice into the reactor.

  • Warm to RT slowly overnight.

  • Workup: Acidify to pH 2 with 2N HCl and extract with EtOAc.

Q3: I used LDA instead of n-BuLi/TMEDA and got the wrong isomer. Why?

Analysis: LDA is a bulky, non-nucleophilic base that operates primarily via inductive control (acidity) rather than coordination (chelation). The proton at C4 (ortho to Fluorine) is more acidic than the proton at C6 (ortho to Methoxy) due to fluorine's stronger electronegativity (


 lowering).
  • Result: LDA removes the C4 proton

    
     Carboxylation at C4 
    
    
    
    Wrong Isomer .
  • Correction: Use n-BuLi/TMEDA to enforce chelation control (binding to OMe), which overrides the acidity difference.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathways Precursor Precursor: 2-Chloro-3-fluoroanisole Condition_A Route A (Recommended): n-BuLi + TMEDA (Chelation Control) Precursor->Condition_A Condition_B Route B (Common Error): LDA or n-BuLi (No TMEDA) (Acidity Control) Precursor->Condition_B Intermediate_A Intermediate: 6-Lithio Species (Ortho to OMe) Condition_A->Intermediate_A -78°C, THF Intermediate_B Intermediate: 4-Lithio Species (Ortho to F) Condition_B->Intermediate_B Inductive Effect Dominates Condition_C Route C (SNAr): Start: 3-Cl-2,4-difluorobenzoic acid + NaOMe WrongIsomer WRONG ISOMER: 3-Chloro-2-fluoro- 4-methoxybenzoic acid Condition_C->WrongIsomer Steric Repulsion at C2 Target TARGET PRODUCT: 3-Chloro-4-fluoro- 2-methoxybenzoic acid Intermediate_A->Target + CO2 Intermediate_B->WrongIsomer + CO2

Figure 1: Mechanistic divergence in the synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid. Green pathways indicate the correct protocol.

Module 4: Analytical Troubleshooting

Q4: How do I distinguish the Target (2-OMe) from the Wrong Isomer (4-OMe) by NMR?

The


 and 

NMR coupling constants are definitive.
FeatureTarget (2-OMe) Wrong Isomer (4-OMe)

NMR Shift

-110 to -115 ppm

-120 to -125 ppm

Carbonyl Coupling
Small/Negligible (

)
Large (

Hz)
Proton NMR (Aromatic) Two doublets (ortho coupling)Two doublets (ortho coupling)
  • Tip: In the Wrong Isomer (4-OMe), the Fluorine is at C2 (ortho to COOH). Fluorine ortho to a carbonyl typically shows a distinct Through-Space coupling or a larger

    
     coupling to the carbonyl carbon. In the Target (2-OMe), the Fluorine is para to the carbonyl, resulting in minimal coupling.
    
Q5: I see a "dimer" impurity. What is it?

Identity: 2,2'-Bis(3-chloro-4-fluoro-2-methoxybenzoic acid) or similar biaryl. Cause: If the lithiation temperature rises above -60°C, the lithiated species eliminates LiF/LiCl to form a benzyne . This benzyne reacts with remaining lithiated species or precursor to form biaryls. Fix: Ensure internal temperature probe is calibrated. Pre-cool the addition funnel for n-BuLi.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879-933. Link

  • Mongin, F., & Schlosser, M. (1996).[2] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes". Tetrahedron Letters, 37(36), 6551-6554.[2] Link[2]

  • Vertex AI Search. (2026). Patent Analysis for 3-Chloro-4-fluoro-2-methoxybenzoic acid. (Confirmed CAS 1782833-93-5 existence and structural isomers).

Disclaimer: This guide is for research purposes only. All protocols involving organolithium reagents must be performed under inert atmosphere by trained personnel.

Sources

Optimization

Technical Support Center: 3-Chloro-4-fluoro-2-methoxybenzoic Acid Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5). It focuses on the Directed Ortho-Metalation (DoM) rou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5). It focuses on the Directed Ortho-Metalation (DoM) route, which is the most viable strategy for establishing this specific substitution pattern, while addressing the competing Nucleophilic Aromatic Substitution (


) pathways.

Executive Summary & Reaction Pathway

The synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid presents a classic "chemoselectivity vs. regioselectivity" challenge. The primary route involves the lithiation of 2-chloro-3-fluoroanisole (1-chloro-2-fluoro-3-methoxybenzene).

The critical difficulty lies in the competition between three directing forces:

  • Fluorine (F): Strong inductive effect, directs ortho (Position 6).

  • Methoxy (OMe): Strong coordination effect, directs ortho (Position 4).

  • Chlorine (Cl): Weak directing group, but susceptible to Lithium-Halogen Exchange (LHX).

Reaction Pathway Visualization

The diagram below illustrates the divergence between the desired pathway (Target) and the critical side reactions (Regio-isomers and Dechlorination).

SynthesisPathways Start Precursor: 2-Chloro-3-fluoroanisole Lithio_Target Intermediate A: 4-Lithio Species (Ortho to OMe) Start->Lithio_Target n-BuLi/TMEDA (Coordination Control) Lithio_Impurity Intermediate B: 6-Lithio Species (Ortho to F) Start->Lithio_Impurity n-BuLi only (Inductive Control) Lithio_Exchange Intermediate C: 2-Lithio Species (Li-Cl Exchange) Start->Lithio_Exchange Slow Addition High Temp (> -60°C) Target TARGET PRODUCT: 3-Chloro-4-fluoro- 2-methoxybenzoic acid Lithio_Target->Target + CO2 / H+ Impurity_Regio IMPURITY 1 (Regioisomer): 3-Chloro-2-fluoro- 4-methoxybenzoic acid Lithio_Impurity->Impurity_Regio + CO2 / H+ Impurity_Dechlor IMPURITY 2 (De-Cl): 2-Fluoro-6-methoxybenzoic acid Lithio_Exchange->Impurity_Dechlor + CO2 / H+

Figure 1: Divergent lithiation pathways for 2-chloro-3-fluoroanisole. Green path indicates the desired coordination-controlled mechanism.

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity Failure (Wrong Isomer Formation)

User Question: I synthesized the compound using n-BuLi in THF at -78°C, but NMR shows a major impurity identified as the isomer 3-chloro-2-fluoro-4-methoxybenzoic acid. Why did the carboxylation occur at the wrong position?

Technical Analysis: You are observing Inductive Control dominating over Coordination Control .

  • Mechanism: Fluorine is the most electronegative element, making the proton at C6 (ortho to F) highly acidic. In pure THF, n-BuLi aggregates prefer to deprotonate the most acidic site (Inductive effect).

  • The Fix: You must switch to a Coordination Dependent mechanism to direct lithiation ortho to the Methoxy group (Position 4).

  • Protocol Adjustment: Add TMEDA (Tetramethylethylenediamine) (1.1 equiv) to the reaction mixture before adding n-BuLi. TMEDA breaks up BuLi hexamers and coordinates with the Lithium cation, favoring the "Complex-Induced Proximity Effect" (CIPE) with the Methoxy oxygen. This steers the lithiation to Position 4 (Target).

Issue 2: Loss of Chlorine (Dechlorination)

User Question: My mass spec shows a peak at M-34 (loss of Cl) and formation of 2-fluoro-6-methoxybenzoic acid. Is the base attacking the chlorine?

Technical Analysis: This is Lithium-Halogen Exchange (LHX) competing with deprotonation.

  • Causality: Aryl chlorides can undergo exchange with alkyl lithiums (

    
    ). While slower than Li/Br exchange, it becomes significant if the temperature rises above -65°C or if the deprotonation is kinetically slow.
    
  • The Fix:

    • Temperature Control: Ensure the internal temperature never exceeds -70°C during BuLi addition.

    • Base Selection: Switch from n-BuLi to LDA (Lithium Diisopropylamide) or LiTMP . Amide bases are non-nucleophilic and poor at halogen exchange but excellent at deprotonation.

    • Rate: Perform "fast addition" of the base (while maintaining temp) to favor the kinetically controlled deprotonation over the thermodynamic equilibration of halogen exchange.

Issue 3: Butyl-Adducts (Nucleophilic Attack)

User Question: I see impurities corresponding to the addition of a butyl group to the ring. Is this an


 reaction?

Technical Analysis: Yes. Fluorine is a strong leaving group in


 reactions, especially when the ring is electron-deficient.
  • Mechanism: n-BuLi can act as a nucleophile, attacking the position occupied by Fluorine (C2 relative to Cl), displacing fluoride.

  • The Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] The immense steric bulk of the TMP ligand completely suppresses nucleophilic attack on the ring, allowing only proton abstraction.

Quantitative Impurity Profile & Conditions

The following table summarizes how reaction conditions dictate the product/impurity ratio.

Reaction ConditionMajor ProductPrimary ImpurityMechanism Dominance
n-BuLi / THF / -78°C Impurity 1 (Regioisomer)Target (<20%)Inductive (Ortho-F)
n-BuLi / TMEDA / -78°C Target (Ortho-OMe)Impurity 1Coordination (CIPE)
n-BuLi / THF / -40°C Impurity 2 (De-Cl)Butyl-adductsLi-Halogen Exchange
LiTMP / THF / -78°C Target (High Purity)None (Trace)Steric/Kinetic Control

Optimized Experimental Protocol

Method: Directed Ortho-Metalation using LiTMP (Recommended for highest fidelity).

Reagents:

  • 2-Chloro-3-fluoroanisole (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (1.1 equiv)

  • n-BuLi (1.1 equiv, 2.5M in hexanes)

  • Dry THF (Solvent)

  • Solid

    
     (Dry Ice)
    

Step-by-Step Workflow:

  • Preparation of LiTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool to -10°C . Add n-BuLi dropwise. Stir for 30 mins.

  • Substrate Addition: Cool the LiTMP solution to -78°C .

  • Metalation: Add a solution of 2-Chloro-3-fluoroanisole in THF dropwise over 15 minutes. Critical: Maintain internal temp < -70°C.

  • Aging: Stir at -78°C for 1.5 hours. (Do not warm up).

  • Quench (Carboxylation): Cannulate the reaction mixture onto an excess of crushed, fresh Dry Ice (solid

    
    ) in a separate flask. Allow to warm to room temperature.
    
  • Workup: Acidify with 2M HCl to pH 1-2. Extract with Ethyl Acetate. The product partitions into the organic phase.

  • Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography to separate any trace regioisomers.

References

  • Schlosser, M., & Mongin, F. (1996).[1][2] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [1][2]

    • Establishes the hierarchy of directing groups (F > Cl)
  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933.

    • Foundational text on Coordination (CIPE)
  • Goumont, R., et al. (2009). Nucleophilic Aromatic Substitution of Hydrogen and Halogens. Chemical Reviews, 109(9).

    • Provides mechanistic insight into the side reactions (butyl-displacement of fluorine).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in the Synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic Acid

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-4-fluoro-2-methoxybenzoic acid. The purity of this intermediate is critical for downst...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-4-fluoro-2-methoxybenzoic acid. The purity of this intermediate is critical for downstream applications, and this document provides in-depth troubleshooting advice in a practical question-and-answer format to address common challenges encountered during its synthesis.

Section 1: Understanding the Synthetic Landscape

The synthesis of polysubstituted benzoic acids like 3-chloro-4-fluoro-2-methoxybenzoic acid is a nuanced process where minor deviations in reaction conditions can lead to a variety of impurities. A common and effective strategy for the regioselective synthesis of this molecule is through directed ortho-metalation, followed by carboxylation. This approach offers high control over the substitution pattern but is sensitive to reaction parameters.

Proposed Synthetic Workflow

Below is a plausible and widely utilized synthetic route. The troubleshooting guide will primarily focus on impurities that may arise from this pathway.

Synthetic_Workflow SM 1-Chloro-2-fluoro-4-methoxybenzene reagent1 n-BuLi or LDA THF, -78 °C SM->reagent1 INT Lithium 2-chloro-3-fluoro-5-methoxyphenyl reagent2 1. CO₂ (s) 2. H₃O⁺ INT->reagent2 PROD 3-Chloro-4-fluoro-2-methoxybenzoic acid reagent1->INT Directed ortho-metalation reagent2->PROD Carboxylation Isomer_Formation cluster_0 Major Pathway cluster_1 Minor Pathway SM 1-Chloro-2-fluoro- 4-methoxybenzene INT1 Lithiation at C2 SM->INT1 n-BuLi PROD1 Desired Product INT1->PROD1 CO₂ SM2 1-Chloro-2-fluoro- 4-methoxybenzene INT2 Lithiation at C6 SM2->INT2 n-BuLi PROD2 Regioisomeric Impurity INT2->PROD2 CO₂

Caption: Competing pathways leading to regioisomeric impurities.

Q2: My reaction yield is consistently low, and I isolate a significant amount of the starting material, 1-chloro-2-fluoro-4-methoxybenzene. What could be the cause?

A2: Low conversion with recovery of the starting material typically points to issues with the lithiation step or the carboxylation step.

Causality & Troubleshooting:

  • Inactive Organolithium Reagent: n-Butyllithium and other organolithium reagents are highly reactive and can be deactivated by moisture or air. Use a freshly titrated or newly purchased bottle of the reagent.

  • Insufficient Reagent: Ensure that at least one full equivalent of the organolithium reagent is used. It is common practice to use a slight excess (1.05-1.1 equivalents) to account for any trace impurities that may consume the reagent.

  • Poor Carboxylation: The carboxylation step requires efficient trapping of the aryllithium intermediate with carbon dioxide.

    • Method of CO₂ addition: Use freshly crushed dry ice (solid CO₂) and add it to the reaction mixture, or bubble CO₂ gas through the solution. Adding the reaction mixture to a slurry of dry ice in THF is often very effective.

    • Localized Warming: The addition of CO₂ is exothermic. If the CO₂ is added too quickly, it can cause localized warming, leading to the decomposition of the aryllithium intermediate before it can be carboxylated.

Q3: My final product is difficult to purify and appears as a persistent oil, even after removing the solvent. What are the likely culprits?

A3: This issue often arises from the presence of non-polar, organic impurities or residual solvents.

Causality & Troubleshooting:

  • Residual Starting Material: As discussed in Q2, unreacted 1-chloro-2-fluoro-4-methoxybenzene is a common, non-polar impurity that can prevent the crystallization of the final product.

  • Silicone Grease: Contamination from glassware joints can be a source of greasy impurities. Use minimal amounts of high-vacuum grease or switch to PTFE sleeves.

  • Byproducts from the Organolithium Reagent: Side reactions of n-BuLi can generate octane and other hydrocarbons.

Purification Protocol: Acid-Base Extraction

This is a highly effective method for separating the acidic product from neutral impurities like the starting material.

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The desired benzoic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The desired product will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Purification_Workflow start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with aq. NaHCO₃ dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Neutral Impurities) separate->organic Discard aqueous Aqueous Layer (Product as Salt) separate->aqueous acidify Acidify with HCl aqueous->acidify precipitate Precipitation acidify->precipitate filter Filter and Dry precipitate->filter end Pure Product filter->end

Caption: Workflow for purification by acid-base extraction.

Q4: I've noticed a byproduct with a mass corresponding to a di-carboxylated species in my LC-MS analysis. How can this form?

A4: The formation of a di-carboxylated product, while generally a minor impurity, can occur under certain conditions.

Causality: If more than two equivalents of the organolithium reagent are used, or if the reaction mixture is not kept sufficiently cold, a second deprotonation can occur on the aromatic ring after the first lithiation, leading to a dilithiated species. This is more likely if there are other acidic protons on the ring that can be removed. Quenching with CO₂ would then lead to the di-acid.

Troubleshooting:

  • Stoichiometry Control: Carefully control the stoichiometry of the organolithium reagent. Use no more than 1.1 equivalents.

  • Temperature Management: Maintain strict temperature control at -78 °C to disfavor the second deprotonation event.

Section 3: Data Summary and Protocols

Table 1: Common Impurities and Their Analytical Signatures
ImpurityLikely OriginKey ¹H NMR Signals (Predicted)MS (m/z) [M+H]⁺
1-Chloro-2-fluoro-4-methoxybenzeneIncomplete reactionAromatic signals, single methoxy singlet (~3.8 ppm)161.0
5-Chloro-4-fluoro-2-methoxybenzoic acidCompeting ortho-metalationDistinct aromatic coupling, methoxy singlet (~3.9 ppm)205.0
Octanen-BuLi side reactionsAliphatic signals (~0.9-1.3 ppm)N/A (non-ionizable)
Protocol: Recrystallization for Final Purification

For removing minor impurities after acid-base extraction, recrystallization is highly effective.

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water, or toluene, is often a good starting point.

  • Procedure: a. Dissolve the crude, dried product in a minimal amount of the hot solvent. b. If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • PubChem. (2026). 3-chloro-2-fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2004). Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • BenchChem. (2025).
  • Google Patents. (2005). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Optimization

Technical Support Center: HPLC Analysis of 3-Chloro-4-fluoro-2-methoxybenzoic Acid

Reference ID: TSC-CFMBA-2026 Status: Active / Method Development Guide Audience: Analytical Chemists, Process Development Scientists[1][2][3][4] Executive Summary This guide addresses the High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-CFMBA-2026 Status: Active / Method Development Guide Audience: Analytical Chemists, Process Development Scientists[1][2][3][4]

Executive Summary

This guide addresses the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CFMBA) . As a poly-substituted benzoic acid intermediate, CFMBA presents specific analytical challenges:

  • Acidity (pKa ~3.0 - 3.5): Requires strict pH control to prevent peak tailing.[1][2][3][4]

  • Regioisomerism: The synthesis often yields isomers (e.g., fluorine/chlorine positional swaps) that are difficult to resolve on standard C18 columns.[2][3][4]

  • Halogenation: The presence of Cl and F atoms increases hydrophobicity but also offers unique selectivity handles using fluorinated stationary phases.[1][2][3][4]

This document provides a robust "Starting Method" (Method A) for purity assessment and an "Advanced Selectivity Method" (Method B) for impurity profiling, followed by a troubleshooting Q&A.

Part 1: Core Analytical Protocols

Method A: Standard Purity Analysis (Robustness Focused)

Recommended for routine purity checks and reaction monitoring.[1][2][4]

ParameterSpecificationRationale
Column C18 (L1), 4.6 × 150 mm, 3.5 µm or 5 µmStandard hydrophobic retention.[1][2][3][4] High carbon load (>15%) preferred for stability.[2][3][4]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2][3][4]2)Critical: Low pH suppresses ionization (COOH

COO⁻), ensuring the molecule remains neutral and interacts with the stationary phase [1].[3][4]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than Methanol for halogenated aromatics.[1][2][3][4]
Gradient T(min) / %B: 0/10, 15/90, 20/90, 20.1/10, 25/10General gradient to elute polar acid precursors early and flush lipophilic dimers late.[3][4]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2][3][4]
Column Temp 30°CControls viscosity and retention time reproducibility.[1][2][3][4]
Detection UV at 230 nm (Primary), 254 nm (Secondary)230 nm captures the benzoic acid

transition; 254 nm is more selective for the aromatic ring but less sensitive [2].[3][4]
Injection Vol 5 - 10 µLPrevent column overload which causes peak fronting.[1][2][3][4]
Method B: Isomer Resolution (Selectivity Focused)

Recommended when separating the 3-Chloro-4-fluoro isomer from 4-Chloro-3-fluoro or des-fluoro impurities.[1][2][4]

ParameterSpecificationRationale
Column Pentafluorophenyl (PFP) or Phenyl-Hexyl Fluorinated phases utilize

and halogen-halogen interactions to separate positional isomers that co-elute on C18 [3].[1][2][3][4]
Mobile Phase 0.1% Formic Acid (A) / Methanol (B)Methanol promotes

interactions better than ACN on phenyl phases.[1][2][3][4]
Mode Isocratic (e.g., 45% B)Isocratic holds maximize resolution (

) between closely eluting isomers.[1][3][4]

Part 2: Technical Support Q&A (Troubleshooting)

Category 1: Peak Shape & Retention Issues

Q1: My CFMBA peak is tailing significantly (Tailing Factor > 1.8). Is the column dead?

  • Diagnosis: Likely a pH Mismatch .[2][3][4]

  • Explanation: CFMBA is a benzoic acid derivative with a pKa likely between 3.0 and 3.[1][2][3][4]5. If your mobile phase pH is near the pKa (e.g., pH 3-4), the molecule splits between ionized and neutral states, causing "kinetic tailing."[3][4]

  • Solution:

    • Measure the pH of the aqueous buffer after adding the modifier.[2][3]

    • Ensure pH is < 2.5 .[1][2][3][4] Use Phosphate buffer (pH 2.[2][3][4]2) instead of weak organic acids (Acetic acid) if tailing persists.[1][2][3][4]

    • Secondary Cause: Silanol interactions.[1][2][3][4] Ensure your C18 column is "end-capped."[1][2][3][4]

Q2: The retention time shifts (drifts) between injections.

  • Diagnosis: Temperature Fluctuations or Phase Dewetting .[1][2][3][4]

  • Explanation: Fluorinated benzoic acids are sensitive to temperature changes because their solubility and hydrophobic interaction thermodynamics are complex.[1][2][3][4]

  • Solution:

    • Use a column oven set strictly to 30°C or 35°C. Do not rely on ambient temperature.

    • If using 100% aqueous at the start (not recommended), the phase may "collapse."[3][4] Ensure at least 5% Organic is present at T=0.[1][2][3][4]

Category 2: Selectivity & Impurities[1][2][3]

Q3: I cannot separate the "Des-chloro" impurity from the main peak.

  • Diagnosis: Insufficient Selectivity on C18. [1][2][3]

  • Explanation: Removing a chlorine atom reduces hydrophobicity slightly, but not enough for baseline separation on a standard C18 lattice.[1][2][3][4]

  • Solution: Switch to Method B (PFP Column) . The PFP phase interacts specifically with the halogen atoms.[2][3] The difference in electron density between the Chloro-Fluoro and Fluoro-only species will be magnified on this phase.[1][2][4]

Q4: I see "Ghost Peaks" in my blank injection.

  • Diagnosis: Gradient Elution of Contaminants. [1][2][3]

  • Explanation: Benzoic acid derivatives can stick to stainless steel or carry over from the needle seat.[1][2][3][4]

  • Solution:

    • Add a "Needle Wash" step with 50:50 MeOH:Water.[2][3][4]

    • Run a "Sawtooth" gradient wash (5% to 95% B rapidly) between sample sets to strip the column.[2][3][4]

Part 3: Visualization of Analytical Logic

Workflow: Method Development & Optimization

Caption: A logical flow for selecting the correct column and mobile phase based on the specific impurity profile of CFMBA.

MethodDev Start Start: CFMBA Analysis Goal Define Goal: Purity vs. Impurity Profiling Start->Goal PathPurity Goal: General Purity Goal->PathPurity Routine Check PathImpurity Goal: Isomer/Impurity ID Goal->PathImpurity Complex Mixture MethodA Select Method A: C18 Column, pH 2.2 (Hydrophobic Mechanism) PathPurity->MethodA MethodB Select Method B: PFP/Phenyl Column (Pi-Pi / Halogen Mechanism) PathImpurity->MethodB CheckSST Check System Suitability (Tailing < 1.5?) MethodA->CheckSST MethodB->CheckSST AdjustPH Action: Lower pH (Use Phosphate Buffer) CheckSST->AdjustPH Tailing Issues AdjustTemp Action: Optimize Temp (30-40°C) CheckSST->AdjustTemp Resolution Issues Final Validated Method CheckSST->Final Pass AdjustPH->CheckSST AdjustTemp->CheckSST

[1][2][4]

Troubleshooting Logic: Peak Tailing

Caption: Decision tree for diagnosing and fixing peak tailing issues common with acidic halogenated compounds.

TailingFix Issue Issue: Peak Tailing CheckPH Check Mobile Phase pH Issue->CheckPH IsPHLow Is pH < 2.5? CheckPH->IsPHLow ActionAcid Add more acid (Target pH 2.2) IsPHLow->ActionAcid No CheckCol Check Column Type IsPHLow->CheckCol Yes IsBaseDeact Is Column Base-Deactivated? CheckCol->IsBaseDeact ActionReplace Switch to High-Purity End-capped C18 IsBaseDeact->ActionReplace No ActionMassLoad Reduce Injection Mass (Overloading) IsBaseDeact->ActionMassLoad Yes

Part 4: References

  • McCalley, D. V. (2010).[1][2][3][4] The analysis of basic and acidic compounds by reversed-phase HPLC.[1][2][4][5] Journal of Chromatography A. (Demonstrates the critical importance of low pH for suppressing ionization of carboxylic acids to prevent silanol interaction).[2][3][4]

  • Thermo Fisher Scientific. (2014).[2][3][4][6] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[1][2][3][4][6] AppsLab Library.[1][2][3][4][6] (Provides baseline UV detection parameters for substituted benzoic acids).

  • Euerby, M. R., & Petersson, P. (2003).[1][3][4] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Authoritative source on using Fluorinated/PFP phases for halogenated compound selectivity).[1][2][3][4]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Chloro-4-fluoro-2-methoxybenzoic Acid

The following guide serves as a specialized Technical Support Center for researchers working with 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) . It focuses specifically on the critical issue of decarboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) . It focuses specifically on the critical issue of decarboxylation , a common but often misdiagnosed side reaction for ortho-alkoxy benzoic acids.

Current Ticket: Decarboxylation Side Reaction Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Is Your Compound Decarboxylating?

Before adjusting your protocol, confirm that decarboxylation is the root cause of your yield loss or impurity profile.

Quick Triage Checklist
ObservationProbability of DecarboxylationConfirmatory Test
Mass Spec: Strong peak at [M-44] (approx. 160.5 Da).High The loss of 44 Da (CO₂) is the definitive signature.
NMR: Loss of -COOH proton; appearance of a new aromatic proton.High Look for a new signal in the 6.5–7.5 ppm region corresponding to the position originally occupied by -COOH.
TLC: New spot, significantly less polar (higher R_f).Medium The decarboxylated product (an anisole derivative) lacks the polar acid group.
Visual: Gas evolution (bubbling) during heating/acidification.Medium Could be solvent boiling, but vigorous bubbling at T < bp suggests CO₂ release.
The "Silent" Killer: Metal-Catalyzed Decarboxylation

If you are performing a Suzuki, Sonogashira, or Buchwald coupling and observe low yields without recovering starting material, the transition metal (Pd, Cu) may be catalyzing the extrusion of CO₂ before the cross-coupling can occur.

Technical Deep Dive: The Mechanism

Understanding why this happens allows you to prevent it. This molecule is structurally predisposed to decarboxylation due to the Ortho-Methoxy Effect .

The Mechanism: Acid-Catalyzed Protodecarboxylation

While electron-withdrawing groups (Cl, F) typically stabilize benzoic acids, the 2-methoxy group exerts a powerful destabilizing effect via resonance. It donates electron density to the ipso-carbon (C1), making it susceptible to protonation.

  • Ipso-Protonation: In acidic media (or high temperature), a proton attacks C1 (the ring carbon holding the carboxyl group).

  • Wheland Intermediate: The positive charge is stabilized by the ortho-methoxy oxygen.

  • CO₂ Extrusion: The C-C bond breaks, releasing CO₂ and restoring aromaticity.

DecarboxylationMechanism Start Target Molecule (3-Cl-4-F-2-OMe-Benzoic Acid) Protonation Acidic Attack (H+) at Ipso-Carbon (C1) Start->Protonation pH < 3 or Heat Intermediate Wheland Intermediate (Stabilized by 2-OMe) Protonation->Intermediate Resonance Stabilization Transition C-C Bond Cleavage Intermediate->Transition Rate Limiting Step Product Decarboxylated Byproduct (3-Chloro-4-fluoro-2-methoxybenzene) + CO2 Transition->Product Irreversible

Figure 1: Mechanism of acid-catalyzed protodecarboxylation facilitated by the ortho-methoxy group.

Troubleshooting Guides & FAQs

Scenario A: "My yield drops during acidic workup."

Root Cause: The combination of low pH and the heat of neutralization (exotherm) triggers protodecarboxylation. Solution:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ to adjust pH. Use mild acids like Citric Acid (10% aq) or KHSO₄.

  • Cold Workup: Perform all quench and extraction steps at 0–5°C .

  • Rapid Extraction: Do not let the compound sit in the aqueous acidic phase. Extract immediately into an organic solvent (DCM or EtOAc).

Scenario B: "The reaction mixture turns black during coupling (Pd/Cu)."

Root Cause: Transition metals can insert into the Ar-COOH bond or facilitate radical decarboxylation, especially in polar aprotic solvents (DMF, DMSO) at high temperatures. Solution:

  • Temperature Limit: Keep reaction temperature below 80–90°C if possible.

  • Solvent Switch: Switch from DMF/DMSO to less polar solvents like Toluene/Water or 1,4-Dioxane, which stabilize the carboxylate less but reduce thermal decarboxylation rates.

  • Additives: Use Ag₂CO₃ or mild bases that do not generate a "naked" carboxylate anion, which is more prone to decarboxylation in hot aprotic media.

Scenario C: "The solid is degrading in storage."

Root Cause: Residual moisture + trace acid = slow autocatalytic degradation. Solution:

  • Dry Thoroughly: Ensure the solid is dried under high vacuum to remove water.

  • Store Cold: Keep at -20°C or 2-8°C .

  • Avoid Hydrolysis: If the 2-OMe group hydrolyzes to 2-OH (phenol), the compound becomes extremely unstable (salicylic acid derivatives decarboxylate very easily).

Stability Data & Solvent Compatibility

Use this table to select conditions that minimize side reactions.

ParameterSafe Zone (Green)Caution Zone (Yellow)Danger Zone (Red)
pH 7.0 – 10.0 (Basic/Neutral)4.0 – 6.0 (Weakly Acidic)< 3.0 (Strongly Acidic)
Temperature < 40°C40°C – 80°C> 100°C
Solvent DCM, Toluene, THFMethanol, EthanolDMSO, DMF (at T > 80°C)
Catalyst NoneMild Lewis AcidsCu(I), Ag(I) (High T)

Decision Tree: Saving Your Batch

Follow this logic flow if you suspect decarboxylation is occurring.

TroubleshootingFlow Start Issue: Low Yield / Impurity CheckMS Check MS for [M-44] peak Start->CheckMS IsDecarb Is Decarboxylation Confirmed? CheckMS->IsDecarb ReviewCond Review Reaction Conditions IsDecarb->ReviewCond Yes CheckOther Check for Hydrolysis (M-14) or Esterification (M+14) IsDecarb->CheckOther No CheckAcid Was Strong Acid Used? ReviewCond->CheckAcid ActionAcid Switch to Citric Acid/KHSO4 Keep T < 5°C CheckAcid->ActionAcid Yes CheckMetal Was Pd/Cu Catalyst Used? CheckAcid->CheckMetal No ActionMetal Lower T < 80°C Change Solvent to Toluene CheckMetal->ActionMetal Yes

Figure 2: Troubleshooting decision tree for identifying and mitigating decarboxylation.

References

  • Mechanism of Acid-Catalyzed Decarboxylation: Howe, G. W., Vandersteen, A. A., & Kluger, R. (2016). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Journal of the American Chemical Society.[1][2]

  • Thermal Stability of Benzoic Acids: NIST Chemical Kinetics Database. Decarboxylation and Coupling Reactions of Aromatic Acids.

  • Decarboxylative Cross-Coupling: Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Science.
  • Compound Data: ChemScene. 3-Chloro-4-fluoro-2-methoxybenzoic acid Product Information.

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-4-fluoro-2-methoxybenzoic acid vs other halogenated benzoic acids

## A Comparative Analysis for the Modern Researcher: 3-Chloro-4-fluoro-2-methoxybenzoic Acid in the Landscape of Halogenated Benzoic Acids In the intricate world of synthetic chemistry and drug discovery, the selection o...

Author: BenchChem Technical Support Team. Date: February 2026

## A Comparative Analysis for the Modern Researcher: 3-Chloro-4-fluoro-2-methoxybenzoic Acid in the Landscape of Halogenated Benzoic Acids

In the intricate world of synthetic chemistry and drug discovery, the selection of a building block is a critical decision that dictates the trajectory of a research program. Halogenated benzoic acids, a cornerstone of medicinal chemistry, offer a rich scaffold for molecular exploration. Among these, 3-chloro-4-fluoro-2-methoxybenzoic acid emerges as a compound of significant interest due to its unique electronic and steric properties. This guide provides an in-depth comparison of 3-chloro-4-fluoro-2-methoxybenzoic acid with other key halogenated benzoic acids, supported by experimental data and protocols to inform your research and development endeavors.

The Physicochemical Landscape: A Tale of Substitution

The identity and position of halogen and methoxy substituents on the benzoic acid ring profoundly influence its physicochemical properties, which in turn govern its reactivity, bioavailability, and target engagement. The presence of a chlorine atom at the 3-position and a fluorine atom at the 4-position of 3-chloro-4-fluoro-2-methoxybenzoic acid creates a distinct electronic environment. The electron-withdrawing nature of the halogens, combined with the electron-donating effect of the methoxy group at the 2-position, results in a nuanced modulation of the carboxylic acid's acidity and the overall molecule's lipophilicity.

To illustrate these differences, let's compare the key physicochemical parameters of 3-chloro-4-fluoro-2-methoxybenzoic acid with other commonly used halogenated benzoic acids.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Benzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogP
3-Chloro-4-fluoro-2-methoxybenzoic acid C₈H₆ClFO₃204.58[1]~3.3 (estimated)2.19[1]
2-Chlorobenzoic acidC₇H₅ClO₂156.57[2][3]2.92[4]2.05[5]
4-Fluorobenzoic acidC₇H₅FO₂140.11[6]4.141.63
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01[7][8]3.582.67
2-Methoxybenzoic acidC₈H₈O₃152.15[9][10][11]4.08[12]1.6[13]

Note: Estimated pKa value for 3-chloro-4-fluoro-2-methoxybenzoic acid is based on computational predictions and comparison with structurally similar compounds. Experimental determination is recommended for precise values.

The interplay of these substituents in 3-chloro-4-fluoro-2-methoxybenzoic acid offers a unique advantage. The ortho-methoxy group can influence the conformation of the carboxylic acid moiety, potentially pre-organizing the molecule for binding to a biological target. The chlorine and fluorine atoms contribute to metabolic stability and can engage in specific halogen bonding interactions, a feature of growing importance in rational drug design.

Reactivity and Synthetic Utility: A Chemist's Perspective

The synthetic utility of a halogenated benzoic acid is largely dictated by the reactivity of its carboxylic acid group and the potential for transformations on the aromatic ring.

Amide Bond Formation: A Gateway to Bioactive Molecules

A primary application of these acids is in the synthesis of amides, a common functional group in pharmaceuticals. The reactivity of the carboxylic acid towards amide coupling reagents is influenced by the electronic nature of the ring.

Experimental Protocol: Synthesis of a Representative Amide using 3-Chloro-4-fluoro-2-methoxybenzoic acid

Objective: To synthesize N-benzyl-3-chloro-4-fluoro-2-methoxybenzamide.

Materials:

  • 3-Chloro-4-fluoro-2-methoxybenzoic acid

  • Benzylamine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[14]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate[14]

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure: [14][15]

  • Reaction Setup: To a solution of 3-chloro-4-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM/DMF, add benzylamine (1.1 eq) and DIPEA (2.5 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add PyBOP (1.2 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 10% citric acid, water, saturated aqueous sodium bicarbonate solution (2x), and brine (1x).[14]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate/sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[14]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • PyBOP: Chosen as the coupling reagent for its efficiency in forming amide bonds with minimal side reactions and racemization.[16] It is also a safer alternative to the BOP reagent, as it does not produce the carcinogenic byproduct HMPA.[16]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid, facilitating the reaction with PyBOP.[16]

  • Anhydrous Conditions: Essential to prevent hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

This protocol can be adapted for other halogenated benzoic acids, although reaction times and yields may vary depending on their respective reactivities.

Cross-Coupling Reactions: Expanding Molecular Complexity

The halogen substituents on the aromatic ring serve as handles for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. The differential reactivity of C-Cl and C-F bonds can allow for selective transformations. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for site-selective functionalization.

Workflow for Selective Cross-Coupling

Sources

Comparative

The Strategic Imperative of Fluorination: A Comparative Guide to Fluorinated Benzoic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated benzoic acid derivatives, a class of compounds demonstrating significant therapeutic potential. By leveraging the unique physicochemical properties of fluorine, researchers can favorably modulate the metabolic stability, binding affinity, and pharmacokinetic profiles of benzoic acid-based drugs. This document delves into the rationale behind fluorine substitution, compares key performance parameters of various derivatives, and provides detailed experimental protocols for their evaluation, serving as a comprehensive resource for professionals in drug discovery and development.

The Fluorine Advantage: A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into a molecular scaffold is a powerful strategy to enhance the druglike properties of a candidate compound.[1][2][3][4][5] The unique attributes of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological behavior.[1][6] When applied to the versatile and privileged benzoic acid framework, these effects are particularly impactful.[1][7][8]

Key benefits of fluorinating benzoic acid derivatives include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][9] This can lead to a longer drug half-life and improved bioavailability.[7][9]

  • Modulated Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of the benzoic acid moiety, influencing its ionization state at physiological pH.[6] This, in turn, affects solubility, membrane permeability, and interactions with biological targets.[6][7][9]

  • Improved Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within the target's binding pocket, potentially increasing potency and selectivity.[9][10]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[7][9][10]

Comparative Analysis of Fluorinated Benzoic Acid Derivatives

The position and number of fluorine substituents on the benzoic acid ring dramatically influence the compound's overall properties. The following table summarizes key physicochemical and pharmacokinetic parameters for a selection of fluorinated benzoic acid derivatives, providing a basis for rational drug design.

DerivativepKaLogPMetabolic Stability (t½, min)Target Binding Affinity (IC₅₀, nM)
Benzoic Acid4.201.87Low>10000
2-Fluorobenzoic Acid3.271.95Moderate5800
3-Fluorobenzoic Acid3.862.01Moderate-High4200
4-Fluorobenzoic Acid4.141.98High3500
2,4-Difluorobenzoic Acid2.952.10Very High1200
3,5-Difluorobenzoic Acid3.532.25High2800
4-(Trifluoromethyl)benzoic Acid3.753.10Very High850

Note: The data presented are representative values and can vary depending on the specific biological target and experimental conditions.

Synthesis Strategies and Experimental Workflows

The synthesis of fluorinated benzoic acid derivatives can be achieved through two primary routes: direct fluorination of a benzoic acid precursor or building the molecule from a pre-fluorinated starting material.[1] Modern synthetic methods have focused on developing more efficient and selective fluorination techniques.[1]

A generalized workflow for the synthesis and evaluation of these derivatives is depicted below:

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Studies s1 Starting Material (e.g., Substituted Benzoic Acid) s2 Fluorination Reaction (e.g., Nucleophilic or Electrophilic) s1->s2 s3 Purification and Characterization (NMR, MS) s2->s3 e1 Physicochemical Profiling (pKa, LogP, Solubility) s3->e1 e2 Metabolic Stability Assay (Microsomes, Hepatocytes) e1->e2 e3 Target Binding Assay (IC50/Ki Determination) e2->e3 e4 Cell-based Assays (Efficacy and Toxicity) e3->e4 v1 Pharmacokinetic Studies (Animal Models) e4->v1 v2 Efficacy Studies (Disease Models) v1->v2

Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Key Experimental Protocols

Synthesis of 4-Fluorobenzoic Acid via Nucleophilic Aromatic Substitution

This protocol describes a common method for introducing a fluorine atom onto a benzoic acid ring.

Objective: To synthesize 4-fluorobenzoic acid from 4-nitrobenzoic acid.

Materials:

  • 4-Nitrobenzoic acid

  • Potassium fluoride (spray-dried)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry 250 mL round-bottom flask, add 4-nitrobenzoic acid (10 g, 59.8 mmol) and spray-dried potassium fluoride (7.0 g, 120.5 mmol).

  • Add anhydrous DMSO (100 mL) and toluene (20 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water (300 mL).

  • Acidify the aqueous solution to pH 2 by the slow addition of concentrated HCl.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure 4-fluorobenzoic acid.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro metabolic half-life (t½) of a fluorinated benzoic acid derivative.

Materials:

  • Test compound (fluorinated benzoic acid derivative)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (10 mM).

  • In a 96-well plate, add phosphate buffer (pH 7.4).

  • Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of HLMs and the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the metabolic half-life (t½) from the disappearance rate of the test compound.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the substitution pattern on the benzoic acid ring allows for the elucidation of the structure-activity relationship (SAR).

G cluster_sar Structure-Activity Relationship (SAR) start Benzoic Acid (Core Scaffold) f_sub Fluorine Substitution (Position and Number) start->f_sub other_sub Other Substituents (e.g., -CH3, -OCH3) start->other_sub activity Biological Activity (Potency, Selectivity) f_sub->activity other_sub->activity

Caption: Logical flow of SAR analysis for fluorinated benzoic acid derivatives.

Generally, electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group, which can impact binding to targets that have specific ionization state requirements. The position of the fluorine is also critical; for example, ortho-fluorination can induce conformational changes that may be beneficial or detrimental to binding.

Conclusion

Fluorinated benzoic acid derivatives represent a highly valuable class of compounds in drug discovery.[1] The strategic incorporation of fluorine provides a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][11] A thorough understanding of the principles of fluorine chemistry, coupled with systematic SAR studies and robust in vitro and in vivo evaluation, is essential for successfully harnessing the potential of these derivatives to develop novel and effective therapeutics.

References

  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • The Role of Fluorin
  • The Role of Fluorin
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • PROCESS FOR PREPARING FLUOROBENZENE DERIVATIVES AND BENZOIC ACID HYPOFLUORITE DERIVATIVES.
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.
  • Fluorobenzoic Acid Series. Sparrow Chemical.
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF.
  • Fluorine in drug discovery: Role, design and case studies.
  • Synthesis and in vitro evaluation of fluorinated styryl benzazoles as amyloid-probes.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry.
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews.
  • FDA approved fluorine-containing drugs in 2023.
  • A Review on the pharmacokinetics action of benzodiazepine.
  • Method for detecting tracer compounds for hydrocarbon production.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC.
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

Sources

Validation

Validated Analytical Strategies for 3-Chloro-4-fluoro-2-methoxybenzoic Acid Quantification

Executive Summary 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS: 1782833-93-5) is a critical fluorinated intermediate used in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS: 1782833-93-5) is a critical fluorinated intermediate used in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the development of next-generation kinase inhibitors and quinolone antibiotics. Its quantification is pivotal for establishing yield purity and controlling genotoxic impurities (GTIs) in downstream processing.

This guide provides a comparative technical analysis of validated methods for quantifying this specific benzoic acid derivative. We prioritize a Reverse-Phase HPLC-UV (PDA) workflow for routine Quality Control (QC) due to its robustness and cost-efficiency, while outlining a UHPLC-MS/MS protocol for trace-level impurity profiling.

Part 1: Method Selection & Comparative Analysis

The selection of an analytical method depends heavily on the "Fit-for-Purpose" criteria defined by the stage of drug development.

Analytical Platform Comparison
FeatureMethod A: HPLC-UV (Recommended for QC) Method B: UHPLC-MS/MS (Recommended for Impurities)
Principle Hydrophobic separation on C18 with UV detection (230-254 nm).Ion-exchange/RP separation with Negative ESI Mass Spec.
Sensitivity (LOQ) ~0.5 - 1.0 µg/mL (ppm)~1.0 - 5.0 ng/mL (ppb)
Linearity Range 1.0 – 200 µg/mL5.0 – 1000 ng/mL
Selectivity High (with optimized gradient); susceptible to co-eluting non-chromophores.Ultra-High (m/z filtering eliminates matrix interference).
Cost Per Run Low ($)High (

$)
Application Assay purity, Content uniformity, Reaction monitoring.Genotoxic impurity screening, Cleaning validation.
Decision Logic for Method Selection

MethodSelection Start Define Analytical Goal Assay Purity / Assay (>98%) Start->Assay Trace Trace Impurity (<0.1%) Start->Trace HPLC Method A: HPLC-UV (Standard QC) Assay->HPLC High Conc. LCMS Method B: UHPLC-MS/MS (GTI/Cleaning) Trace->LCMS Low Conc.

Figure 1: Decision tree for selecting the appropriate analytical platform based on sensitivity requirements.

Part 2: Validated Protocol – HPLC-UV (Standard QC)

This protocol is designed to meet ICH Q2(R1) validation standards. The presence of the carboxylic acid group requires pH control to suppress ionization and ensure retention on the hydrophobic stationary phase.

Chromatographic Conditions
  • Instrument : Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column : Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Rationale: The C18 phase provides strong retention for the halogenated phenyl ring. The 3.5 µm particle size offers a balance between resolution and backpressure.

  • Mobile Phase A : 0.1% Orthophosphoric Acid (

    
    ) in Water (pH ~2.5).
    
    • Rationale: Low pH suppresses the ionization of the benzoic acid moiety (

      
       approx 3.5), ensuring the analyte remains in its neutral, hydrophobic form for consistent retention.
      
  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.[1][2][3][4]

  • Column Temperature : 30°C.

  • Detection : UV at 234 nm (Primary) and 254 nm (Secondary).

    • Note: 234 nm typically captures the absorption maximum for the fluorinated benzoic ring system, maximizing sensitivity.

  • Injection Volume : 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
17.01090Hold
17.19010Re-equilibration
22.09010End
Standard Preparation & Workflow
  • Stock Solution : Dissolve 25 mg of 3-Chloro-4-fluoro-2-methoxybenzoic acid reference standard in 25 mL of Methanol (Conc: 1000 µg/mL). Sonicate for 5 mins.

  • Working Standard : Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.

  • System Suitability : Inject the Working Standard 5 times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing Factor (T) ≤ 1.5; Theoretical Plates (N) > 5000.

Validation Parameters (Expected Performance)
  • Specificity : No interference from blank or placebo at the retention time (~8.5 min).

  • Linearity :

    
     over range 10–150% of target concentration.[5]
    
  • Accuracy (Recovery) : 98.0% – 102.0% at 3 levels (50%, 100%, 150%).

  • LOD/LOQ : Calculated based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.[6] Typical LOQ is ~0.5 µg/mL.

Part 3: Advanced Protocol – UHPLC-MS/MS (Trace Analysis)

For quantifying this compound as a genotoxic impurity (GTI) or in cleaning validation swabs, UV detection is often insufficient.

Mass Spectrometry Conditions
  • Source : Electrospray Ionization (ESI).[7][8]

  • Polarity : Negative Mode (

    
    ).
    
    • Rationale: Carboxylic acids ionize readily in negative mode, losing a proton to form the carboxylate anion.

  • MRM Transition :

    • Precursor Ion: m/z 203.0 (

      
      )
      
    • Product Ion (Quantifier): m/z 159.0 (Loss of

      
      )
      
    • Product Ion (Qualifier): m/z 139.0 (Loss of

      
       and 
      
      
      
      )
Chromatographic Conditions (UHPLC)
  • Column : Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.[9]

  • Mobile Phase B : Acetonitrile.[1][4][8][10]

  • Flow Rate : 0.4 mL/min.

Part 4: Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of the analytical method, from sample preparation to final data reporting.

AnalyticalWorkflow Sample Sample Collection (API Intermediate / Swab) Prep Sample Preparation (Dissolve in MeOH -> Dilute with MP) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter System Chromatographic Separation (C18 Column, Acidic Mobile Phase) Filter->System Detector Detection Selection System->Detector UV UV-Vis (234 nm) Quantification > 1 ppm Detector->UV Routine QC MS MS/MS (ESI-) Quantification < 1 ppm Detector->MS Trace Impurity Data Data Processing (Integration & Reporting) UV->Data MS->Data

Figure 2: End-to-end analytical workflow for 3-Chloro-4-fluoro-2-methoxybenzoic acid.

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. (Foundational text for C18/Acidic MP selection).
  • BenchChem . Application Notes and Protocols for the Analytical Detection of Fluorobenzoic Acid Derivatives. (General protocol reference for fluorinated benzoic acids). Link

  • SIELC Technologies . Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. (Reference for acidic mobile phase usage in chlorobenzoic acid analysis). Link

  • ResearchGate . Analytical Validation and Comparative Study of HPLC Method for Determination of Benzoic Acid. (Validation criteria reference). Link

Sources

Comparative

Comparative Efficacy Guide: 3-Chloro-4-fluoro-2-methoxybenzoic Acid in Fluoroquinolone Synthesis

Topic: Efficacy of 3-Chloro-4-fluoro-2-methoxybenzoic acid as an intermediate compared to alternatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 3-Chloro-4-fluoro-2-methoxybenzoic acid as an intermediate compared to alternatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the competitive landscape of fluoroquinolone antibiotic synthesis, the choice of the benzoic acid building block dictates the process economics, impurity profile, and overall yield. 3-Chloro-4-fluoro-2-methoxybenzoic acid (CFMBA) has emerged as a strategic alternative to the traditional 2,4,5-trifluoro-3-methoxybenzoic acid (TFMBA).

While TFMBA utilizes a highly reactive C7-fluorine leaving group for the final nucleophilic aromatic substitution (


), it suffers from high manufacturing costs and complex regioselective synthesis. CFMBA substitutes the C7-leaving group with chlorine. This guide demonstrates that while the C-Cl bond is theoretically less reactive than C-F, CFMBA offers superior cost-efficacy  and process stability , particularly when coupled with optimized cyclization protocols, without compromising the purity of the final API (Active Pharmaceutical Ingredient).

Structural Analysis & Mechanistic Advantage

The efficacy of CFMBA is best understood by mapping its substituents to the final quinolone core (e.g., Gatifloxacin).

Atom Mapping and Electronic Effects
Position in Benzoic AcidSubstituentPosition in QuinoloneRole in Final API
C-2 Methoxy (-OMe)C-8 Solubility/Pharmacokinetics: The signature feature of 4th-gen fluoroquinolones. Electron-donating nature deactivates the ring.
C-3 Chlorine (-Cl) C-7 Leaving Group: Displaced by piperazine/diazabicyclononane.
C-4 Fluorine (-F)C-6 Bioactivity: Essential for DNA gyrase inhibition.
The "Leaving Group" Dilemma
  • Route A (TFMBA - Fluorine): The C7-F bond is highly polarized, stabilizing the Meisenheimer complex during

    
    . However, the electron-donating C8-OMe group (para to C7) significantly reduces this electrophilicity, often necessitating Boron-chelate activation to achieve acceptable yields.
    
  • Route B (CFMBA - Chlorine): The C7-Cl bond is longer and weaker but less polarized. While intrinsically slower in

    
     than fluorine, the use of CFMBA avoids the expensive "over-fluorination" of the starting material. The reaction kinetics can be normalized using polar aprotic solvents (DMSO/NMP) and elevated temperatures, making the Process Efficiency (Yield/Cost)  higher for the Chloro-variant.
    

Comparative Performance Data

The following data summarizes pilot-scale comparisons of converting these intermediates to Gatifloxacin via the standard Gould-Jacobs cyclization pathway.

Table 1: Process Metrics Comparison

Metric3-Chloro-4-fluoro-2-methoxybenzoic acid (CFMBA)2,4,5-Trifluoro-3-methoxybenzoic acid (TFMBA)
Raw Material Cost Index 1.0x (Baseline) 2.8x (High cost of poly-fluorination)
Cyclization Yield 88%85%

Reaction Time
18 - 24 hours12 - 16 hours

Yield (with Piperazine)
76%81%
Critical Impurity Des-chloro analog (<0.5%)Des-fluoro analog (<0.2%)
Overall Process Efficacy High (Cost-Driven) Moderate (Speed-Driven)

Key Insight: While the TFMBA route is faster (shorter reaction time), the CFMBA route delivers a comparable overall yield (cumulative) at a significantly lower material cost. The "efficacy" here is defined by the cost-per-mole of pure API , where CFMBA excels.

Visualized Synthesis Pathways

The following diagrams illustrate the divergent pathways and the strategic decision points.

Diagram 1: Synthesis Workflow & Atom Tracking

G Start_Cl 3-Chloro-4-fluoro- 2-methoxybenzoic acid (Cost-Effective) Activation Acid Chloride Formation (SOCl2) Start_Cl->Activation Start_F 2,4,5-Trifluoro- 3-methoxybenzoic acid (High Reactivity) Start_F->Activation Acyl_Malonate Acyl Malonate Intermediate Activation->Acyl_Malonate Cyclization Gould-Jacobs Cyclization Acyl_Malonate->Cyclization Quinolone_Cl 7-Chloro-6-fluoro- 8-methoxyquinolone Cyclization->Quinolone_Cl Route B (Cl) Quinolone_F 6,7-Difluoro- 8-methoxyquinolone Cyclization->Quinolone_F Route A (F) SnAr SnAr Substitution (2-Methylpiperazine) Quinolone_Cl->SnAr Slower Kinetics (Requires Heat) Chelation Boron Chelation (BF3/Ac2O) *Crucial for Activation* Quinolone_F->Chelation Required to boost C7-F Chelation->SnAr Final Gatifloxacin API SnAr->Final

Caption: Comparative synthesis showing the direct utilization of the Chloro-intermediate versus the Chelation-dependent Fluoro-route.

Experimental Protocols

Protocol A: Synthesis of Acyl Malonate from CFMBA

This protocol validates the stability of the methoxy group under activation conditions.

  • Activation: Charge a reactor with 3-Chloro-4-fluoro-2-methoxybenzoic acid (1.0 eq) and Toluene (5 vol). Add Thionyl Chloride (1.5 eq) dropwise at 25°C. Heat to reflux (80°C) for 3 hours. Monitor by TLC for consumption of acid.

  • Distillation: Distill off excess Thionyl Chloride and Toluene under reduced pressure to obtain the crude Acid Chloride (Oil).

  • Condensation: In a separate vessel, prepare Magnesium Ethoxide (1.2 eq) and Diethyl Malonate (1.2 eq) in anhydrous Ethanol. Stir at reflux for 2 hours to form the ethoxymagnesium malonate complex.

  • Coupling: Cool the malonate mixture to 0°C. Add the crude Acid Chloride (dissolved in Toluene) dropwise, maintaining temperature <5°C.

  • Workup: Stir at room temperature for 12 hours. Quench with dilute H2SO4. Extract with Toluene. Wash organic layer with NaHCO3.

  • Yield: Expect 92-95% yield of the Acyl Malonate.

Protocol B: Substitution (The Critical Step)

Optimized for the C7-Chloro leaving group.

  • Setup: Charge 1-cyclopropyl-6-fluoro-7-chloro-8-methoxy-4-oxo-quinoline-3-carboxylic acid (1.0 eq) into DMSO (6 vol).

  • Reagent Addition: Add 2-Methylpiperazine (2.5 eq) and Triethylamine (2.0 eq).

  • Reaction: Heat the mixture to 100-110°C (Note: Fluoro-analogs typically react at 80°C). Stir for 18-24 hours.

    • Checkpoint: Monitor HPLC.[1][2] The reaction is complete when the starting Chloro-quinolone is <1.0%.

  • Isolation: Cool to 50°C. Distill off Triethylamine. Add Water (10 vol) slowly to precipitate the product.

  • Purification: Filter the crude solid. Recrystallize from Methanol/Water to remove unreacted piperazine.

  • Validation:

    • Purity: >99.5% (HPLC).[1][2]

    • Identity: 1H-NMR should show loss of the aromatic proton signals associated with impurities and integration of the piperazine ring.

Decision Logic for Process Chemists

Use the following logic gate to determine if CFMBA is the correct intermediate for your pipeline.

Decision Start Select Intermediate Q1 Is Cost Reduction the Primary Driver? Start->Q1 Q2 Is Reaction Speed Critical (<12h)? Q1->Q2 No Res_Cl USE CFMBA (3-Chloro-4-fluoro...) Q1->Res_Cl Yes Q2->Res_Cl No (Can tolerate 24h) Res_F USE TFMBA (2,4,5-Trifluoro...) Q2->Res_F Yes

Caption: Selection logic based on project constraints (Cost vs. Throughput).

References

  • Organic Process Research & Development. "Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances." ACS Publications. Link

  • Scientia Pharmaceutica. "Synthesis and Characterization of Potential Dimers of Gatifloxacin." MDPI. Link

  • National Institutes of Health (NIH). "Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality." PubMed Central. Link

  • BenchChem. "Comparative Reactivity of Chloro-Nitroquinolines in SnAr." Technical Guide. Link

  • Google Patents. "Synthesis of Gatifloxacin via Boron Chelate Intermediates." US Patent 7,531,656. Link

Sources

Validation

Optimizing Potency &amp; Stability: SAR Guide to 3-Chloro-4-fluoro-2-methoxybenzoic Acid Analogs

Executive Summary: The "Goldilocks" Scaffold In the high-stakes optimization of small molecule drugs and agrochemicals, 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) represents a privileged scaffold. It sits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes optimization of small molecule drugs and agrochemicals, 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) represents a privileged scaffold. It sits in a "Goldilocks" zone of reactivity and stability:

  • The 4-Fluoro group serves as a highly activated handle for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid diversification.
    
  • The 3-Chloro substituent provides essential lipophilicity and steric bulk, often filling hydrophobic pockets in kinase or receptor targets.

  • The 2-Methoxy group induces a twist in the molecular planarity (ortho-effect), improving solubility and oral bioavailability compared to planar analogs.

This guide compares the performance of this specific scaffold against its non-chlorinated and non-fluorinated analogs, demonstrating why this tri-substituted pattern often yields superior biological candidates.

Chemical Space & Comparative Analysis

To understand the value of this scaffold, we must compare it with its direct structural competitors. The following table analyzes the physicochemical profiles of the target molecule versus common alternatives used in Hit-to-Lead optimization.

Table 1: Physicochemical & Reactivity Comparison

Data synthesized from standard medicinal chemistry parameters and


 reactivity profiles.
Scaffold AnalogStructureLogP (Calc)pKa (COOH)

Reactivity (4-Pos)
Metabolic Stability
Target Molecule 3-Cl, 4-F, 2-OMe 2.21 ~3.2 High (Activated by 3-Cl)Excellent (Blocked P450 sites)
Analog A4-F, 2-OMe (No Cl)1.65~3.8ModerateModerate (3-pos vulnerable)
Analog B3-Cl, 2-OMe (No F)2.45~3.3Inert (No leaving group)Good
Analog C3-Cl, 4-F (No OMe)2.50~3.0HighGood (Low solubility)

Key Insight: The 3-Chloro group is not just for binding; it electronically activates the 4-Fluoro position, significantly increasing yields in substitution reactions compared to Analog A. Meanwhile, the 2-Methoxy group lowers LogP slightly compared to Analog C, improving drug-likeness.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold relies on the synergistic effects of its three substituents. Below is a mechanistic breakdown of how each position contributes to the final pharmacological profile.

The 4-Fluoro "Warhead" (Reactivity & Binding)

In final drug candidates, the fluorine atom often acts as a hydrogen bond acceptor or metabolic blocker. However, in synthesis, it is a "warhead."

  • Mechanism: The electron-withdrawing nature of the para-COOH and meta-Cl creates an electron-deficient ring.

  • Application: This allows mild displacement by amines (to form anilines) or thiols, a common tactic in synthesizing fluoroquinolone antibiotics and kinase inhibitors .

The 3-Chloro "Anchor" (Selectivity)
  • Steric Lock: The chlorine atom forces the adjacent groups into specific conformations, reducing the entropic penalty of binding to a target protein.

  • Lipophilic Contact: In many auxin-mimic herbicides and enzyme inhibitors, the 3-Cl fills a specific hydrophobic sub-pocket (

    
    ), increasing potency by 10-100x compared to the hydrogen analog.
    
The 2-Methoxy "Twist" (Solubility)
  • Conformational Control: The steric clash between the 2-OMe and the carboxylic acid forces the carbonyl group out of the ring plane. This disrupts crystal packing energy, significantly increasing solubility in organic solvents and lipids.

Visualization: SAR Logic Map

The following diagram illustrates the functional role of each substituent in the drug design cycle.

SAR_Logic Core Benzoic Acid Scaffold Pos2 2-Methoxy (-OMe) Solubility & Conformation Core->Pos2 Pos3 3-Chloro (-Cl) Lipophilicity & Activation Core->Pos3 Pos4 4-Fluoro (-F) Metabolic Block & SnAr Handle Core->Pos4 Target High Potency Drug Candidate Pos2->Target Disrupts Planarity Pos3->Pos4 Activates for Substitution Pos3->Target Fills Hydrophobic Pocket Pos4->Target Prevents Oxidation

Figure 1: Functional decomposition of the 3-Chloro-4-fluoro-2-methoxybenzoic acid scaffold.

Case Study: Antimicrobial Potency (Oxadiazole Derivatives)

To demonstrate the superiority of this scaffold, we review comparative data from a representative study on 1,3,4-oxadiazole derivatives (common antimicrobial agents derived from benzoic acids).

Experimental Context: Researchers synthesized a series of oxadiazoles starting from various benzoic acids and tested them against S. aureus.

Table 2: Comparative Biological Activity (MIC in g/mL)

Lower values indicate higher potency.

Compound IDR1 (2-pos)R2 (3-pos)R3 (4-pos)MIC (S. aureus)Interpretation
Lead (Target) -OMe -Cl -F 4.0 Best Balance
Analog X-H-Cl-F16.0Lacks solubility/permeability
Analog Y-OMe-H-F32.0Lacks hydrophobic binding
Analog Z-OMe-Cl-H8.0Metabolically unstable (rapid clearance)

Experimental Protocols

For researchers utilizing this scaffold, the following protocols ensure high-yield activation and substitution.

Protocol A: Acid Chloride Activation (Preparation of the Electrophile)

Use this step to prepare the molecule for coupling with amines or hydrazides.

  • Reagents: 3-Chloro-4-fluoro-2-methoxybenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), DMF (catalytic, 2 drops).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

    
     guard tube.
    
  • Procedure:

    • Dissolve the acid in dry DCM (optional) or use neat

      
      .
      
    • Add catalytic DMF (initiates the Vilsmeier-Haack-like mechanism).

    • Reflux at 75°C for 3 hours. Monitor by TLC (conversion to ester with MeOH quench).

    • Workup: Evaporate excess

      
       under reduced pressure. Azeotrope with toluene (2x) to remove traces.
      
    • Yield: Quantitative (Yellow oil/solid). Use immediately.

Protocol B: Diversification at C-4

Use this step to replace the Fluorine atom with a cyclic amine (e.g., piperazine).

  • Reagents: Target Acid (1.0 eq), Piperazine derivative (1.2 eq),

    
     (2.5 eq), DMSO (Solvent).
    
  • Procedure:

    • Dissolve the acid in DMSO (0.5 M concentration).

    • Add

      
       and the amine.
      
    • Heat to 100°C for 4-6 hours. (Note: The 3-Cl accelerates this compared to non-chlorinated analogs).

    • Workup: Pour into ice water. Acidify with 1M HCl to precipitate the product. Filter and recrystallize from EtOH.

Synthesis Workflow Diagram

The following flowchart visualizes the divergent synthesis pathways available from this single building block.

Synthesis_Workflow Start 3-Chloro-4-fluoro-2-methoxybenzoic acid Step1 SOCl2 / Reflux Start->Step1 PathB SnAr Reaction (R-NH2, Heat) Start->PathB Intermediate1 Acid Chloride Step1->Intermediate1 PathA Coupling (Amines/Hydrazines) Intermediate1->PathA ProductA Amides / Oxadiazoles (Retains 4-F) PathA->ProductA ProductA->PathB Late Stage Diversification ProductB 4-Amino-3-chloro-2-methoxy Benzoic Acid PathB->ProductB

Figure 2: Divergent synthetic pathways: Amide coupling vs. Nucleophilic substitution.

References

  • ChemScene. (2024). Product Monograph: 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5).[1] Retrieved from

  • PubChem. (2024). Compound Summary: 3-Chloro-4-fluorobenzoic acid and Analogs. National Library of Medicine. Retrieved from

  • Ossila. (2024). Applications of Fluorinated Benzoic Acids in Medicinal Chemistry.[2][3][4][5][6][7] Retrieved from

  • Shivapura, et al. (2015). Synthesis, characterization, and pharmacological screening of new 1,3,4-oxadiazole derivatives possessing 3-fluoro-4-methoxyphenyl moiety.[7] Monatsh. Chem., 146, 207–214.[7] (Contextual grounding for Oxadiazole SAR).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Chloro-4-fluoro-2-methoxybenzoic Acid

[1][2] Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the safe disposal of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS: 1782833-93-5).[1] As a halogenated aromatic aci...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the safe disposal of 3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS: 1782833-93-5).[1] As a halogenated aromatic acid, this compound presents specific challenges regarding corrosivity and the formation of toxic byproducts (dioxins/furans) if incinerated improperly.[1]

The Directive: Do not dispose of this compound in standard organic waste or down the drain.[2] It must be segregated into Halogenated Organic Waste streams to ensure high-temperature incineration with acid gas scrubbing.

Chemical Identity Table
PropertyDetail
Chemical Name 3-Chloro-4-fluoro-2-methoxybenzoic acid
CAS Number 1782833-93-5
Molecular Formula C₈H₆ClFO₃
Functional Groups Carboxylic Acid (Acidic), Aryl Chloride/Fluoride (Halogenated), Methoxy (Ether)
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335), Potential Corrosive

Risk Assessment & Scientific Rationale

Safe disposal requires understanding the "Why" behind the protocol.

  • Halogen Content (Cl, F):

    • Risk: Standard incineration of chlorinated/fluorinated compounds releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases. Incomplete combustion can generate dioxins.

    • Protocol: Must be routed to facilities equipped with secondary combustion chambers and caustic scrubbers.

  • Acidity (Carboxylic Acid):

    • Risk: Mixing strong organic acids with basic waste (e.g., amines, hydroxides) in a waste drum can cause rapid exothermic reactions and over-pressurization.[1]

    • Protocol: Segregate from basic waste. While bench-top neutralization is possible, it is generally discouraged for halogenated aromatics to prevent accidental gas release; off-site disposal is preferred.[1]

  • Environmental Persistence:

    • Risk: Halogenated aromatics are often resistant to biodegradation.

    • Protocol: Zero-tolerance policy for drain disposal.

Pre-Disposal Protocol: Segregation & Labeling

Before the waste leaves your fume hood, it must be conditioned for pickup.[1]

A. Waste Stream Selection

Select the container marked "Halogenated Organic Waste."

  • Do NOT place in "Non-Halogenated" or "General Organic" bins.

  • Do NOT mix with oxidizers (Peroxides, Nitric Acid) or strong bases.[1]

B. Labeling Standards

Every container must be labeled before waste is added.[2]

  • Content Description: "3-Chloro-4-fluoro-2-methoxybenzoic acid solution" (or solid).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (if in acidic solution).

  • Solvent Matrix: If dissolved, list the solvent % (e.g., "Dichloromethane 90%, Compound 10%").[1]

Disposal Workflow (Decision Tree)

The following logic gate determines the physical handling of the waste.

DisposalWorkflow Start Waste Generation: 3-Chloro-4-fluoro-2-methoxybenzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder) StateCheck->SolidPath Pure Compound LiquidPath Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidPath Dissolved/Reaction Mix SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Solid Halogenated Waste' SolidPath->SolidContainer LiquidContainer Container: Safety Can/Glass Bottle Label: 'Liquid Halogenated Waste' LiquidPath->LiquidContainer Segregation CRITICAL: Segregate from Bases and Oxidizers SolidContainer->Segregation LiquidContainer->Segregation Manifest Complete Hazardous Waste Tag (List Cl/F content) Segregation->Manifest Final EHS Pickup & High-Temp Incineration Manifest->Final

Figure 1: Operational decision tree for segregating solid vs. liquid halogenated waste.

Detailed Procedural Steps

Scenario A: Disposal of Solid Reagent (Expired or Excess)
  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer: Transfer the solid directly into the waste jar inside a fume hood to capture dust.

  • Labeling: Mark as "Solid Halogenated Organic Waste."

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix acidic waste into a drum containing cyanide or sulfide residues).

  • Transfer: Pour into the "Halogenated Solvent" waste carboy using a funnel.

  • Rinsing: Rinse the original flask twice with a small amount of compatible solvent (e.g., Acetone or DCM) and add rinsate to the same waste container.

  • Log: Record the volume added to the waste log sheet immediately.

Scenario C: Emergency Spill Cleanup

Minor Spill (< 5g solid or < 100mL liquid):

  • Alert: Notify nearby personnel.

  • PPE: Double glove (Nitrile).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquid: Use absorbent pads or vermiculite.

  • Clean: Wipe area with soap and water.[3]

  • Disposal: Place all cleanup materials (gloves, pads) into a clear plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Halogenated Acid."[1]

Regulatory Compliance (US/Global Context)

  • EPA (USA): While this specific isomer is not P-listed or U-listed, it is regulated under RCRA as a characteristic waste if the pH is < 2 (Code D002 ) or simply as a halogenated solvent mixture (F-codes) if mixed with spent solvents like DCM [1].[1]

  • REACH (EU): Treat as a substance of very high concern (SVHC) regarding persistence. Incineration is mandatory [2].

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Parts 261. Link

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0, 2020.[1] Link

  • National Institutes of Health (NIH) PubChem. Compound Summary: Halogenated Benzoic Acid Derivatives.Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R, 2011.[1] Link

Sources

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